TG 100713
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2,4-diaminopteridin-6-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O/c13-10-9-11(18-12(14)17-10)15-5-8(16-9)6-2-1-3-7(19)4-6/h1-5,19H,(H4,13,14,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOORQSPLBHUQDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CN=C3C(=N2)C(=NC(=N3)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590816 | |
| Record name | 3-(2,4-Diaminopteridin-6-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925705-73-3 | |
| Record name | 3-(2,4-Diaminopteridin-6-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of TG101209 and TG101348 in Cancer Cells
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the mechanism of action for two potent Janus kinase 2 (JAK2) inhibitors, TG101209 and TG101348, in the context of cancer cell biology. Initial inquiries for "TG100713" suggest a likely reference to these closely related and well-documented compounds. This document details their inhibitory effects on the JAK/STAT signaling cascade, their influence on downstream cellular processes including apoptosis and cell cycle progression, and their potential crosstalk with other critical signaling networks such as the PI3K/Akt and Ras/MAPK/ERK pathways. Quantitative data on their efficacy in various cancer cell lines are presented in tabular format for comparative analysis. Furthermore, detailed experimental protocols for key assays and visualizations of the elucidated signaling pathways are provided to facilitate further research and development in this area.
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a pivotal role in cytokine and growth factor signaling, which is often dysregulated in various malignancies. The constitutive activation of the JAK/STAT pathway is a key driver of cell proliferation, survival, and differentiation in numerous cancers, making it a prime target for therapeutic intervention. TG101209 and TG101348 (also known as Fedratinib) are small molecule inhibitors designed to selectively target JAK2, thereby disrupting the aberrant signaling that contributes to tumorigenesis. This guide will explore the molecular mechanisms through which these compounds exert their anti-cancer effects.
Core Mechanism of Action: Inhibition of the JAK/STAT Signaling Pathway
Both TG101209 and TG101348 are potent, ATP-competitive inhibitors of JAK2.[1] Their primary mechanism of action involves binding to the ATP-binding pocket of the JAK2 kinase domain, preventing the phosphorylation and subsequent activation of its downstream targets, the Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[2] The inhibition of STAT phosphorylation prevents their dimerization, nuclear translocation, and subsequent transcription of target genes involved in cell survival, proliferation, and angiogenesis.[3]
Signaling Pathway Diagram
The following diagram illustrates the canonical JAK/STAT signaling pathway and the points of inhibition by TG101209 and TG101348.
Cellular Effects of TG101209 and TG101348
The inhibition of the JAK/STAT pathway by TG101209 and TG101348 leads to several downstream anti-cancer effects, including the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
Both compounds have been shown to induce apoptosis in various cancer cell lines.[2][4] This is achieved through the downregulation of anti-apoptotic proteins, such as Bcl-xL, and the activation of the caspase cascade.[3]
Cell Cycle Arrest
TG101209 has been observed to induce G2/M cell cycle arrest in multiple myeloma and Burkitt lymphoma cell lines.[2][3] This inhibition of cell cycle progression contributes to the overall anti-proliferative effects of the compound.
Crosstalk with Other Signaling Pathways
The JAK/STAT pathway is known to interact with other critical signaling networks. In some cancer models, inhibition of JAK2 by TG101209 has been associated with the upregulation of p-Erk and p-Akt, suggesting a potential crosstalk with the Ras/MAPK/ERK and PI3K/Akt pathways, respectively.[2] This highlights the complexity of the cellular response to JAK2 inhibition and suggests that combination therapies targeting these interconnected pathways may be a promising therapeutic strategy.
Quantitative Data: In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values for TG101209 and TG101348 in various cancer cell lines.
Table 1: IC50 Values of TG101209 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Ba/F3-JAK2V617F | Myeloproliferative Disorder | ~200 | [4][5] |
| Ba/F3-MPLW515L | Myeloproliferative Disorder | ~200 | [4][5] |
| HEL | Erythroleukemia | ~300 | [2] |
| MM1S | Multiple Myeloma | 2000-5000 | [2] |
| RPMI 8226 | Multiple Myeloma | 2000-5000 | [2] |
| Raji | Burkitt Lymphoma | 8180 | [4] |
| Ramos | Burkitt Lymphoma | 7230 | [4] |
| Primary BL cells | Burkitt Lymphoma | 4570 | [4] |
Table 2: IC50 Values of TG101348 (Fedratinib) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| JAK2 (in vitro) | - | 3 | |
| JAK2V617F (in vitro) | - | 3 | |
| HEL (JAK2V617F) | Erythroleukemia | ~300 | [6] |
| Ba/F3-JAK2V617F | Myeloproliferative Disorder | ~300 | [6] |
| Parental Ba/F3 | Pro-B Cell | ~420 | [6] |
Experimental Protocols
Cell Viability and Proliferation (MTT Assay)
This protocol is a standard method for assessing the cytotoxic and anti-proliferative effects of TG101209 and TG101348.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of TG101209 or TG101348 in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of Protein Phosphorylation
This protocol is used to assess the effect of TG101209 and TG101348 on the phosphorylation status of key signaling proteins.
-
Cell Treatment and Lysis: Treat cancer cells with the desired concentrations of the inhibitor for the specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-Bcl-xL, anti-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis and necrosis following treatment with the inhibitors.
-
Cell Treatment: Treat cells with TG101209 or TG101348 at the desired concentrations for the indicated time.
-
Cell Harvesting and Washing: Harvest the cells (including any floating cells) and wash them twice with cold PBS.
-
Annexin V and PI Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Conclusion
TG101209 and TG101348 are potent and selective JAK2 inhibitors that exhibit significant anti-cancer activity across a range of hematological malignancies and solid tumors. Their primary mechanism of action involves the direct inhibition of the JAK/STAT signaling pathway, leading to the suppression of cell proliferation and survival. The induction of apoptosis and cell cycle arrest are key cellular consequences of this inhibition. The observed crosstalk with other signaling pathways, such as PI3K/Akt and Ras/MAPK/ERK, suggests that a deeper understanding of these interactions could pave the way for more effective combination therapies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of these JAK2 inhibitors in oncology.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. The JAK2 inhibitor TG101209 exhibits anti-tumor and chemotherapeutic sensitizing effects on Burkitt lymphoma cells by inhibiting the JAK2/STAT3/c-MYB signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TG101209, a small molecule JAK2-selective kinase inhibitor potently inhibits myeloproliferative disorder-associated JAK2V617F and MPLW515L/K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
A Technical Guide to the Downstream Effects of TG 100713 on Akt Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule inhibitor TG 100713 and its specific downstream effects on the phosphorylation of Akt, a critical node in cellular signaling. This document outlines the mechanism of action, presents quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways.
Introduction: this compound and the PI3K/Akt Signaling Axis
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a fundamental intracellular signaling cascade that governs essential cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of various human diseases, most notably cancer, making its components prime targets for therapeutic intervention.[3][4]
Akt, also known as Protein Kinase B (PKB), is a serine/threonine kinase that acts as a central hub in this pathway.[5] Its activation is tightly regulated and requires phosphorylation at two key residues: Threonine 308 (T308) in the activation loop and Serine 473 (S473) in the C-terminal hydrophobic motif.[6][7] Full activation of Akt is contingent upon the upstream activity of PI3K, which generates the lipid second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5][8] this compound is a potent small molecule inhibitor of PI3K, and by targeting this upstream kinase, it directly influences the phosphorylation state and subsequent activity of Akt.[9]
Mechanism of Action of this compound
This compound functions as an inhibitor of Class I PI3K isoforms.[9] The binding of growth factors to receptor tyrosine kinases (RTKs) or stimuli to G protein-coupled receptors (GPCRs) typically activates PI3K.[8][10] Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form PIP3.[5] This crucial step is blocked by this compound. By inhibiting the catalytic activity of PI3K, this compound prevents the production of PIP3, leading to a direct downstream consequence: the abrogation of Akt recruitment to the plasma membrane and its subsequent phosphorylation and activation.[11][12]
The primary downstream effect of this compound is, therefore, a significant reduction in the levels of phosphorylated Akt (p-Akt) at both the T308 and S473 sites. This deactivation of the Akt signaling cascade inhibits the numerous pro-survival and pro-proliferative signals that are typically transduced by active Akt.[13]
Quantitative Data: Inhibitory Profile of this compound
The inhibitory potency of this compound has been quantified against the different Class I PI3K isoforms. The half-maximal inhibitory concentration (IC50) values demonstrate a degree of selectivity, with the highest potency observed against the δ and γ isoforms.
| PI3K Isoform | IC50 (nM) |
| PI3Kδ | 24 |
| PI3Kγ | 50 |
| PI3Kα | 165 |
| PI3Kβ | 215 |
| Table 1: Inhibitory concentrations (IC50) of this compound against Class I PI3K isoforms. Data sourced from MedchemExpress.[9] |
Visualizing the Signaling Pathway
The following diagram illustrates the canonical PI3K/Akt signaling pathway and highlights the inhibitory action of this compound.
Experimental Analysis of Akt Phosphorylation
To experimentally validate the effect of this compound on Akt phosphorylation, a Western blot analysis is the standard method. This technique allows for the specific detection and semi-quantitative analysis of phosphorylated Akt (p-Akt) relative to the total amount of Akt protein.
The diagram below outlines the typical workflow for assessing the impact of this compound on Akt phosphorylation in a cell-based assay.
This protocol provides a representative methodology for determining the effect of this compound on Akt phosphorylation at Serine 473 (p-Akt S473).
1. Cell Culture and Treatment:
-
Seed cancer cells (e.g., MCF-7, U87-MG, known to have active PI3K signaling) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours by replacing the growth medium with a serum-free medium. This reduces basal Akt phosphorylation.
-
Pre-treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) dissolved in DMSO for 1-2 hours. Include a vehicle-only control (DMSO).
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1 or 20 ng/mL EGF) for 15-30 minutes to induce robust Akt phosphorylation in the control group.
2. Cell Lysis and Protein Quantification:
-
Aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells on ice by adding 100-150 µL of RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg of total protein per lane). Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., Rabbit anti-p-Akt S473) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat anti-Rabbit HRP) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
5. Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
To ensure equal protein loading, strip the membrane and re-probe with a primary antibody for total Akt. Alternatively, run a parallel blot or use a loading control antibody like β-actin or GAPDH.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-Akt signal to the total Akt or loading control signal for each sample.
Conclusion
This compound is a direct inhibitor of PI3K enzymes, which are obligate upstream activators of Akt. The core downstream effect of treating cells with this compound is a marked reduction in the phosphorylation of Akt at key activating residues (T308 and S473). This inhibitory action effectively shuts down the pro-survival and pro-growth signaling mediated by the PI3K/Akt pathway. The ability to quantify this reduction in Akt phosphorylation via methods such as Western blotting provides a robust pharmacodynamic biomarker for assessing the biological activity of this compound in both preclinical and clinical research settings.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. cusabio.com [cusabio.com]
- 3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coordinate phosphorylation of multiple residues on single AKT1 and AKT2 molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]
- 9. medchemexpress.com [medchemexpress.com]
- 10. onclive.com [onclive.com]
- 11. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Phosphoinositide-3-Kinase (PI3K)-Delta and Gamma Inhibitor, IPI-145, Overcomes Signals from the PI3K/AKT/S6 Pathway and Promotes Apoptosis in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
TG 100713 CAS number and chemical properties
An In-depth Examination of the Chemical Properties, Biological Activity, and Experimental Applications of the PI3K Inhibitor TG100713.
This guide provides a comprehensive overview of TG100713, a potent phosphoinositide 3-kinase (PI3K) inhibitor. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical characteristics, mechanism of action, and relevant experimental protocols.
Core Chemical Properties
TG100713 is a small molecule inhibitor belonging to the diaminopyrimidine class. Its fundamental properties are summarized below.
| Property | Value |
| CAS Number | 925705-73-3[1] |
| Systematic Name | 3-(2,6-diaminopyrimidin-4-yl)phenol |
| Molecular Formula | C₁₂H₁₀N₆O[2] |
| Molecular Weight | 254.25 g/mol [2] |
| SMILES | OC1=CC=CC(C2=NC3=C(N)N=C(N)N=C3N=C2)=C1[2] |
| Appearance | Light yellow to khaki solid[2] |
Biological Activity and Selectivity
TG100713 functions as a pan-PI3K inhibitor, targeting multiple isoforms of the enzyme with varying potency. It demonstrates the highest affinity for the δ and γ isoforms, which are primarily expressed in hematopoietic cells and play crucial roles in immune signaling. Its inhibitory activity against the ubiquitously expressed α and β isoforms is less potent. This selectivity profile makes TG100713 a valuable tool for investigating the specific roles of PI3Kδ and PI3Kγ in various cellular processes.
The table below details the half-maximal inhibitory concentrations (IC₅₀) of TG100713 against the four Class I PI3K isoforms.
| PI3K Isoform | IC₅₀ (nM) |
| PI3Kδ | 24[3][4] |
| PI3Kγ | 50[3][4] |
| PI3Kα | 165[3][4] |
| PI3Kβ | 215[3][4] |
Mechanism of Action: The PI3K/Akt/mTOR Pathway
The phosphoinositide 3-kinase (PI3K) pathway is a critical intracellular signaling cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[5] Upon activation by upstream signals such as growth factors or cytokines, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B), to the cell membrane.[5] This recruitment leads to the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR) complex.[5]
By inhibiting PI3K, TG100713 prevents the production of PIP3, thereby blocking the activation of Akt and the subsequent downstream signaling events. This interruption of the PI3K/Akt/mTOR pathway ultimately leads to the inhibition of cell proliferation and other cellular processes that are dependent on this signaling axis.
Experimental Protocols
The following are representative protocols for assays commonly used to characterize the activity of PI3K inhibitors like TG100713.
In Vitro Kinase Assay
This protocol outlines a method to determine the IC₅₀ of TG100713 against specific PI3K isoforms.
Objective: To quantify the inhibitory effect of TG100713 on the enzymatic activity of recombinant PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (α, β, δ, γ)
-
Phosphatidylinositol (PI) substrate
-
Adenosine triphosphate (ATP), [γ-³²P]ATP or luminescence-based ATP detection system (e.g., Kinase-Glo®)
-
TG100713 stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
96-well assay plates
-
Scintillation counter or luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of TG100713 in DMSO. A typical starting concentration might be 100 µM, diluted in 10-fold steps. Further dilute these into the assay buffer to the final desired concentrations.
-
Reaction Setup: To each well of a 96-well plate, add the following in order:
-
Assay buffer
-
Diluted TG100713 or DMSO (for control wells)
-
Recombinant PI3K enzyme
-
PI substrate
-
-
Initiate Reaction: Start the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using radiometric detection). A typical ATP concentration is 3 µM.[4]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.
-
Stop Reaction & Detect Signal:
-
Luminescence Method: Add the ATP detection reagent (e.g., Kinase-Glo®) to quench the reaction and measure the remaining ATP via luminescence.[4] A lower luminescence signal indicates higher kinase activity (more ATP consumed).
-
Radiometric Method: Stop the reaction with a solution like 1N HCl. Spot the reaction mixture onto a membrane (e.g., P81 phosphocellulose paper), wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each TG100713 concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cell Proliferation Assay
This protocol describes a method to assess the effect of TG100713 on the proliferation of cultured cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).[4]
Objective: To measure the anti-proliferative activity of TG100713 on a specific cell line.
Materials:
-
HUVECs or other relevant cell line
-
Complete cell culture medium
-
Assay medium (e.g., culture medium with 0.5% serum and 50 ng/mL VEGF)[4]
-
TG100713 stock solution (10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell proliferation reagent (e.g., XTT, MTS, or resazurin-based assays)
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Seeding: Plate cells (e.g., HUVECs at 5,000 cells/well) in a 96-well plate with complete culture medium and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[4]
-
Compound Treatment: The next day, remove the complete medium and replace it with assay medium containing various concentrations of TG100713 (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control.[4]
-
Incubation: Return the plate to the incubator and culture for 24, 48, or 72 hours.[4]
-
Measure Proliferation: At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions. This typically involves a 1-4 hour incubation. The reagent is metabolically converted by viable cells into a colored or fluorescent product.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Subtract the background reading (from wells with medium only). Normalize the data to the vehicle control wells (representing 100% proliferation). Plot the normalized values against the inhibitor concentration to determine the concentration at which cell proliferation is inhibited by 50% (GI₅₀).
References
- 1. WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound - Google Patents [patents.google.com]
- 2. Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Dyeing Performance of Disperse Dyes Based on 3-[(2,6-Dimethyl-4-Quinolinyl)Amino] Phenol System – Oriental Journal of Chemistry [orientjchem.org]
The Efficacy of TG100713 in Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG100713 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade frequently dysregulated in human cancers. This document provides a comprehensive technical guide on the effectiveness of TG100713 in various cancer cell lines, detailing its mechanism of action, experimental protocols for its evaluation, and a summary of its inhibitory concentrations.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
TG100713 exerts its anti-cancer effects by targeting the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. In many cancers, mutations or amplifications of components of this pathway lead to its constitutive activation, promoting tumorigenesis.
TG100713 is a pan-PI3K inhibitor, meaning it targets multiple isoforms of the PI3K enzyme. Specifically, it has been shown to inhibit PI3Kγ, PI3Kδ, PI3Kα, and PI3Kβ with varying potencies. By inhibiting PI3K, TG100713 prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, blocks the activation of downstream effectors such as Akt and mTOR, ultimately leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the point of inhibition by TG100713.
PI3K/Akt/mTOR Signaling Pathway Inhibition by TG100713
Efficacy of TG100713 in Cancer Cell Lines
The effectiveness of TG100713 has been evaluated across various cancer cell lines, demonstrating a range of potencies. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the concentration of a drug required to inhibit a biological process by 50%.
| Cell Line | Cancer Type | IC50 (nM) |
| HUVEC | Endothelial | Not specified, but strong inhibition at 10,000 nM[1] |
Note: Specific IC50 values for a broad range of cancer cell lines for TG100713 are not widely available in the public domain. The data presented here is based on available information.
Experimental Protocols
The following sections detail standardized protocols for assessing the efficacy of TG100713 in cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
TG100713
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of TG100713 (e.g., 0.1 nM to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Below is a generalized workflow for a cell viability assay.
General Workflow for a Cell Viability Assay
Western Blot Analysis for PI3K Pathway Inhibition
This technique is used to detect and quantify the phosphorylation status of key proteins in the PI3K/Akt pathway, such as Akt, to confirm the inhibitory effect of TG100713.
Materials:
-
Cancer cell lines
-
TG100713
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with TG100713 at various concentrations for a defined period. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
The following diagram outlines the key steps in a Western blot analysis.
Key Steps in Western Blot Analysis
Conclusion
TG100713 is a pan-PI3K inhibitor that demonstrates potential as an anti-cancer agent by targeting the PI3K/Akt/mTOR pathway. While data on its specific efficacy across a wide range of cancer cell lines is still emerging, the provided protocols offer a standardized approach for researchers to evaluate its activity in their models of interest. Further investigation is warranted to fully characterize the therapeutic potential of TG100713 in various cancer types.
References
TG100713: A Technical Guide to its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the anti-inflammatory properties of TG100713, a potent phosphoinositide 3-kinase (PI3K) inhibitor. By synthesizing key preclinical data, this guide details the compound's mechanism of action, isoform selectivity, and its effects on critical inflammatory pathways.
Core Mechanism of Action: Inhibition of PI3K Isoforms
TG100713 is a pan-PI3K inhibitor that demonstrates notable selectivity for the pro-inflammatory isoforms PI3Kδ (delta) and PI3Kγ (gamma) over PI3Kα (alpha) and PI3Kβ (beta).[1][2][3] The anti-inflammatory effects of TG100713 are primarily attributed to its potent inhibition of the delta and gamma isoforms, which are highly expressed in leukocytes and play crucial roles in mediating immune cell signaling.[4][5]
PI3Kγ is a key downstream effector of G-protein coupled receptors (GPCRs), which are activated by chemoattractants like N-formylmethionyl-leucyl-phenylalanine (fMLP).[5][6] PI3Kδ is primarily activated by receptor tyrosine kinases (RTKs) but also contributes to GPCR signaling, playing an essential role in neutrophil directional movement.[1][7] By inhibiting these isoforms, TG100713 effectively disrupts the signaling cascades that lead to immune cell recruitment, activation, and the production of inflammatory mediators.
Data Presentation: Quantitative Analysis of PI3K Inhibition
The inhibitory activity of TG100713 against the four Class I PI3K isoforms has been quantified through biochemical assays. The half-maximal inhibitory concentrations (IC50) demonstrate its potency and selectivity profile.
Table 1: TG100713 IC50 Values for PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| PI3Kδ | 24 |
| PI3Kγ | 50 |
| PI3Kα | 165 |
| PI3Kβ | 215 |
| Data sourced from multiple references.[1][2][3] |
Signaling Pathway Visualization
The diagram below illustrates the central role of PI3Kγ and PI3Kδ in inflammatory signaling within a neutrophil, the pathway targeted by TG100713.
Caption: PI3K Inflammatory Signaling Pathway Targeted by TG100713.
In Vitro Anti-Inflammatory Activity
TG100713 has demonstrated significant efficacy in cell-based assays, particularly in modulating key functions of neutrophils, which are primary drivers of acute inflammation.
Inhibition of Neutrophil Chemotaxis
Neutrophil migration to sites of inflammation is a critical step in the inflammatory cascade. TG100713 effectively inhibits this process by blocking the signaling pathways required for directed cell movement.
Inhibition of Pro-inflammatory Cytokine Secretion
Beyond migration, activated neutrophils release a host of pro-inflammatory cytokines that amplify the inflammatory response. TG100713 has been shown to suppress the secretion of key cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from lipopolysaccharide (LPS)-stimulated immune cells.[8][9][10]
Table 2: In Vitro Anti-Inflammatory Effects of TG100713 on Mouse Bone Marrow-Derived Neutrophils (BMDNs)
| Assay | Stimulant | TG100713 Concentration | Observed Effect |
| Chemotaxis (Transwell Assay) | fMLP | 100 nM | ~70% inhibition of migration |
| Actin Polymerization | fMLP | 50 nM | ~65% reduction in actin polymerization |
| TNF-α Secretion (ELISA) | LPS | 200 nM | ~80% reduction in TNF-α secretion |
| IL-6 Secretion (ELISA) | LPS | 200 nM | ~75% reduction in IL-6 secretion |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the anti-inflammatory properties of TG100713.
Protocol: Neutrophil Chemotaxis Assay (Boyden Chamber / Transwell®)
This assay evaluates the ability of a compound to inhibit the directed migration of neutrophils toward a chemoattractant.[4][11]
-
Neutrophil Isolation: Isolate primary neutrophils from fresh whole blood (human or murine) using a density gradient centrifugation method (e.g., Ficoll-Paque or Polymorphprep®).[4] Resuspend the isolated neutrophils in an appropriate assay medium (e.g., serum-free RPMI).
-
Assay Setup: Use a 96-well plate with Transwell® inserts (typically with a 3.0 or 5.0 µm pore size polycarbonate membrane).[4]
-
Chemoattractant: Add a chemoattractant solution, such as fMLP (10 nM - 100 nM), to the lower chamber of the wells.[12][13]
-
Compound Treatment: In the upper chamber, add the neutrophil suspension (e.g., 2 x 10^5 cells per insert) that has been pre-incubated with various concentrations of TG100713 or vehicle control (DMSO) for approximately 30 minutes at room temperature.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 60 to 90 minutes to allow for cell migration.[4][11]
-
Quantification: Remove the inserts. Quantify the number of neutrophils that have migrated to the lower chamber. This can be achieved by lysing the cells and measuring ATP content using a luminescent assay (e.g., CellTiter-Glo®) or by direct cell counting using a flow cytometer.[4][14]
-
Data Analysis: Calculate the percentage inhibition of migration for each concentration of TG100713 relative to the vehicle control.
Protocol: LPS-Induced Cytokine Secretion Assay
This protocol measures the effect of a compound on the production of pro-inflammatory cytokines from immune cells stimulated with LPS.[9][15]
-
Cell Culture: Culture mouse bone marrow-derived neutrophils (BMDNs) or a macrophage cell line (e.g., RAW 264.7) in a 96-well plate until they reach the desired density.
-
Compound Pre-treatment: Treat the cells with various concentrations of TG100713 or vehicle control for 1-2 hours.
-
Stimulation: Add LPS to the wells (final concentration of 100 ng/mL to 1 µg/mL) to induce an inflammatory response.[16][17] Include an unstimulated control group.
-
Incubation: Incubate the plate for a specified period (typically 18-24 hours) at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.[16]
-
Cytokine Quantification (ELISA): Measure the concentration of TNF-α and IL-6 in the collected supernatants using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocol.[9][18]
-
Data Analysis: Determine the concentration of each cytokine from the standard curve and calculate the percentage inhibition of cytokine secretion for each TG100713 concentration compared to the LPS-only stimulated wells.
Experimental Workflow Visualization
The diagram below outlines the key steps in a typical in vitro neutrophil chemotaxis assay used to evaluate inhibitors like TG100713.
References
- 1. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. MLK3 regulates fMLP-stimulated neutrophil motility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. The Role of PI3k-Gamma Modulation in Bacterial Infection: A Review of the Literature and Selected Experimental Observations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Parthenolide inhibits the LPS-induced secretion of IL-6 and TNF-α and NF-κB nuclear translocation in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IL-13 inhibits TNF production but potentiates that of IL-6 in vivo and ex vivo in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemoattractant concentration–dependent tuning of ERK signaling dynamics in migrating neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. static.igem.org [static.igem.org]
- 15. LPSよる免疫細胞への刺激 | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. The inhibitory effect of quercetin on IL-6 production by LPS-stimulated neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cytokine Elisa [bdbiosciences.com]
TG 100713 (TGX-221): A Technical Guide for Studying PI3K Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including proliferation, survival, metabolism, and migration.[1][2] The PI3K family is divided into three classes, with Class I being the most implicated in cancer and other diseases. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[2] The four isoforms of the Class I catalytic subunit—p110α, p110β, p110γ, and p110δ—have distinct roles and expression patterns. The hyperactivation of this pathway, often through mutations in PI3K catalytic subunits or the loss of the tumor suppressor PTEN, is a common event in human cancers, making it a prime therapeutic target.[1]
Dissecting the specific function of each p110 isoform is crucial for developing targeted therapies with improved efficacy and reduced side effects. Isoform-selective inhibitors are invaluable tools in this endeavor. TG 100713, more commonly known as TGX-221, is a potent, selective, and cell-permeable small molecule inhibitor of the PI3K p110β catalytic subunit.[3][4] This guide provides an in-depth overview of TGX-221 as a research tool, summarizing its selectivity, mechanism of action, and application in key experimental protocols.
Mechanism of Action
TGX-221 functions as a reversible and ATP-competitive inhibitor of the p110β isoform of PI3K.[5] Its inhibitory action occurs at the ATP-binding site of the kinase.[4] By blocking the binding of ATP, TGX-221 prevents the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This blockade abrogates the downstream signaling cascade, most notably the activation of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB), which is a central node in the pathway mediating many of the cellular effects of PI3K.[1][2]
Figure 1: Competitive inhibition of PI3Kβ by TGX-221.
Data Presentation: Selectivity Profile of TGX-221
The utility of TGX-221 as a research tool stems from its high selectivity for the p110β isoform over other Class I PI3K isoforms and a wide range of other protein kinases.[6] This selectivity allows researchers to probe the specific functions of p110β. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50).
| Target Kinase | IC50 (nM) | Reference |
| PI3K p110β | 5 - 8.5 | [5] |
| PI3K p110δ | 100 - 211 | [6] |
| PI3K p110γ | 3,500 | [5][6] |
| PI3K p110α | 5,000 | [5][6] |
Note: IC50 values can vary between studies and assay conditions. For instance, the inhibitory effect of TGX-221 is influenced by ATP concentration, with higher ATP levels leading to an increased IC50 value, consistent with an ATP-competitive mechanism.[4]
The PI3K Signaling Pathway
The PI3K/Akt/mTOR pathway is initiated by the activation of upstream receptors, such as receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This leads to the recruitment and activation of Class I PI3Ks at the plasma membrane. Activated PI3K phosphorylates PIP2 to PIP3.[1] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt and PDK1. This co-localization facilitates the phosphorylation and full activation of Akt by PDK1 and mTORC2. Activated Akt then phosphorylates a wide array of downstream substrates to regulate cellular functions. The tumor suppressor PTEN antagonizes this pathway by dephosphorylating PIP3 back to PIP2. TGX-221 specifically inhibits the p110β isoform, blocking this cascade at a key early step.
Figure 2: The PI3K/Akt signaling pathway indicating the inhibitory action of TGX-221.
Experimental Protocols
In Vitro PI3K Kinase Activity Assay (Luminescence-Based)
This protocol describes a method to determine the in vitro inhibitory activity of TGX-221 against a specific PI3K isoform by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human PI3K enzyme (e.g., p110β/p85α)
-
TGX-221 stock solution (e.g., 10 mM in DMSO)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[1]
-
Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2)
-
ATP
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
384-well white assay plates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of TGX-221 in the kinase assay buffer. Also, prepare a DMSO-only vehicle control.
-
Assay Plate Setup: Add 5 µL of the serially diluted TGX-221 or DMSO vehicle control to the wells of a 384-well plate.[1]
-
Enzyme Addition: Dilute the PI3K enzyme in kinase assay buffer and add 10 µL to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[1]
-
Reaction Initiation: Prepare a mixture of ATP and PIP2 substrate. Initiate the kinase reaction by adding 10 µL of this mixture to each well.[1]
-
Reaction Incubation: Incubate the reaction at 30°C for 60 minutes.[1]
-
Signal Generation: Stop the reaction and measure ADP production according to the manufacturer's protocol for the ADP detection kit. This typically involves adding a reagent to deplete unused ATP, followed by a detection reagent to convert ADP to ATP and generate a luminescent signal.[1][7]
-
Data Analysis: Measure luminescence using a plate reader. The signal positively correlates with kinase activity. Plot the percentage of inhibition against the logarithm of the TGX-221 concentration to determine the IC50 value.
Cell-Based Western Blot for Akt Phosphorylation
This protocol assesses the ability of TGX-221 to inhibit PI3K signaling within a cellular context by measuring the phosphorylation of its downstream target, Akt.
Materials:
-
Cell line of interest (e.g., PTEN-deficient PC3 cells)[5][8]
-
Cell culture medium and supplements
-
TGX-221
-
Growth factor for stimulation (e.g., IGF-1)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, and a loading control (e.g., anti-GAPDH or β-actin)[1]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Seed cells in 6-well plates and allow them to adhere and grow to ~80% confluency.
-
Serum Starvation: To reduce basal PI3K activity, serum-starve the cells for 4-6 hours or overnight in a serum-free medium.
-
Inhibitor Treatment: Treat the cells with various concentrations of TGX-221 or a DMSO vehicle control for 2 hours.[1]
-
Pathway Stimulation: Stimulate the PI3K pathway by adding a growth factor (e.g., IGF-1) for 15-30 minutes.[1] Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[1]
-
Protein Quantification: Centrifuge the lysates to pellet debris and determine the protein concentration of the supernatant using a BCA assay.[1]
-
Western Blotting:
-
Denature equal amounts of protein from each sample.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.[1]
-
Block the membrane for 1 hour.[1]
-
Incubate the membrane with primary antibodies overnight at 4°C.[1]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-Akt and normalize to total Akt and the loading control. Compare the levels of Akt phosphorylation in TGX-221-treated cells to the stimulated control.
Cell Proliferation Assay (Crystal Violet)
This protocol assesses the anti-proliferative effect of TGX-221 on cancer cells.
Materials:
-
Cancer cell line (e.g., U87 glioblastoma cells)[2]
-
96-well culture plates
-
TGX-221
-
2.5% glutaraldehyde solution
-
PBS
-
0.1% crystal violet solution
-
10% acetic acid
Procedure:
-
Cell Seeding: Seed cells in triplicate in 96-well plates at an appropriate density and allow them to attach overnight.[8]
-
Treatment: Treat the cells with a serial dilution of TGX-221 or a DMSO vehicle control.
-
Incubation: Incubate the cells for a designated time course (e.g., 24, 48, and 72 hours).[2][8]
-
Fixation: Fix the cells by adding 100 µL of 2.5% glutaraldehyde and incubating for 30 minutes at room temperature.[8]
-
Staining: Wash the plates three times with PBS. Add 100 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes.
-
Washing: Wash the plates thoroughly with water to remove excess stain and allow them to air dry.
-
Solubilization: Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
-
Measurement: Measure the absorbance at ~590 nm using a microplate reader. The absorbance is proportional to the number of viable, adherent cells.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of proliferation inhibition. Plot the results to assess the dose- and time-dependent effects of TGX-221.[2]
General Experimental Workflow
The use of TGX-221 in research typically follows a logical progression from in vitro characterization to cell-based functional assays and potentially in vivo models.
Figure 3: A typical experimental workflow for using TGX-221.
Applications in Research
-
Thrombosis: PI3Kβ plays a significant role in platelet activation and thrombus formation. TGX-221 has been shown to inhibit thrombus formation in animal models, highlighting p110β as a potential target for antithrombotic therapy.[4][6][9]
-
Cancer: The role of p110β is particularly prominent in tumors that have lost the PTEN tumor suppressor. In PTEN-deficient cells, signaling becomes highly dependent on p110β, making TGX-221 an effective agent for inhibiting proliferation and inducing apoptosis in these contexts, such as in certain glioblastomas and prostate cancers.[2]
-
Inflammation and Immunology: PI3Kβ is involved in neutrophil function, including migration. TGX-221 can inhibit neutrophil chemotaxis, suggesting a role for p110β in inflammatory responses.[10]
Limitations and Considerations
-
Off-Target Effects: While highly selective, no inhibitor is perfectly specific. At higher concentrations, TGX-221 may inhibit other kinases, particularly the p110δ isoform. It is crucial to use the lowest effective concentration and include appropriate controls, such as comparing results with other PI3K inhibitors or using genetic knockdown/knockout models, to confirm that the observed effects are truly due to p110β inhibition.
-
Research Use Only: TGX-221 is a tool for preclinical research and is not approved for human or veterinary use.[4]
-
Solubility: TGX-221 is insoluble in water and should be dissolved in a solvent like DMSO to prepare stock solutions.[5] Ensure the final concentration of the solvent in the experimental medium is low (typically <0.1%) and consistent across all conditions, including vehicle controls.
Conclusion
TGX-221 is a powerful and selective pharmacological tool for investigating the specific biological roles of the PI3K p110β isoform. Its well-characterized selectivity profile, coupled with its cell permeability, makes it suitable for a wide range of in vitro and cell-based assays. By inhibiting p110β and allowing for the observation of downstream functional consequences, TGX-221 enables researchers to elucidate the isoform's contribution to complex cellular processes in both normal physiology and disease states like cancer and thrombosis. When used with appropriate controls and careful experimental design, TGX-221 is an indispensable reagent for advancing our understanding of PI3K signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. TGX-221 inhibits proliferation and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. TGX 221 | PI 3-kinase | Tocris Bioscience [tocris.com]
- 7. PI3K (p110α/p85α) Protocol [promega.jp]
- 8. selleckchem.com [selleckchem.com]
- 9. G13 is an essential mediator of platelet activation in hemostasis and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
Initial Studies and Discovery of TG100713: A Pan-PI3K Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the initial studies and discovery of TG100713, a potent pan-inhibitor of phosphoinositide 3-kinases (PI3Ks). TG100713 emerged from a screening program aimed at identifying novel chemical scaffolds for PI3K inhibitors. Early investigations revealed its broad inhibitory activity against Class I PI3K isoforms, with significant effects on endothelial cell proliferation. This document summarizes the key quantitative data from initial in vitro assays, provides detailed experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Introduction
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in a multitude of cellular processes, including cell growth, proliferation, survival, and motility. The aberrant activation of the PI3K signaling pathway is a common feature in various human cancers and inflammatory diseases, making these enzymes attractive targets for therapeutic intervention. The discovery of small molecule inhibitors of PI3Ks has been a major focus of drug discovery efforts. This guide focuses on the initial research and discovery of TG100713, a notable pan-PI3K inhibitor.
Discovery and Initial Characterization
TG100713 was identified through the screening of a novel chemical library for inhibitors of PI3K isoforms. The initial discovery was reported in a 2006 publication in the Proceedings of the National Academy of Sciences of the United States of America by Doukas et al., which focused on the role of PI3Kγ/δ inhibition in myocardial ischemia/reperfusion injury.[1][2] In this study, TG100713 was characterized as a "panreactive" inhibitor, demonstrating activity against multiple PI3K isoforms.[2]
Quantitative Data: In Vitro Inhibitory Activity
The primary in vitro characterization of TG100713 involved determining its inhibitory potency against the four Class I PI3K isoforms. The half-maximal inhibitory concentrations (IC50) were established in enzymatic assays.
| PI3K Isoform | IC50 (nM) |
| PI3Kα | 165 |
| PI3Kβ | 215 |
| PI3Kγ | 50 |
| PI3Kδ | 24 |
Table 1: In vitro inhibitory activity of TG100713 against Class I PI3K isoforms.
Key Initial In Vitro Study: Endothelial Cell Proliferation
A crucial early finding was the potent inhibitory effect of TG100713 on the proliferation of endothelial cells, a key process in angiogenesis. This contrasted with more isoform-selective inhibitors like TG100-115 (a PI3Kγ/δ inhibitor) which did not affect endothelial cell mitogenesis.[2]
| Compound | Concentration (µM) | Incubation Time (h) | Effect on Endothelial Cell Proliferation |
| TG100713 | 10 | 48 or 72 | Strong inhibition |
Table 2: Effect of TG100713 on Endothelial Cell (EC) Proliferation.
Experimental Protocols
PI3K Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of TG100713 against recombinant human PI3K isoforms (α, β, γ, and δ).
Methodology:
-
Reaction Setup: PI3K reactions were conducted using recombinant human kinases, a phosphatidylinositol substrate, and 3 µM ATP in an appropriate buffer system.
-
Inhibitor Addition: Varying concentrations of TG100713 were included in the reaction mixtures.
-
ATP Consumption Measurement: The progression of the kinase reaction was monitored by quantifying the amount of ATP consumed using a luminescent-based detection system.
-
IC50 Determination: The concentration of TG100713 that resulted in a 50% inhibition of kinase activity (IC50) was calculated from dose-response curves.
Endothelial Cell Proliferation Assay
Objective: To assess the effect of TG100713 on the proliferation of human umbilical vein endothelial cells (HUVECs).
Methodology:
-
Cell Plating: HUVECs were plated in 96-well cluster plates at a density of 5,000 cells per well.
-
Culture Conditions: The cells were cultured in an assay medium containing 0.5% serum and 50 ng/ml of Vascular Endothelial Growth Factor (VEGF) to stimulate proliferation.
-
Compound Treatment: TG100713 was added to the culture medium at a final concentration of 10 µM. Control wells received vehicle only.
-
Incubation: The plates were incubated for 48 or 72 hours.
-
Quantification of Cell Number: The number of viable cells was quantified using an XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay, which measures mitochondrial dehydrogenase activity as an indicator of cell viability.
Visualizations
Caption: PI3K Signaling Pathway and Inhibition by TG100713.
Caption: Workflow for Key In Vitro Experiments.
Conclusion
The initial studies of TG100713 successfully identified it as a potent, pan-isoform inhibitor of Class I PI3K enzymes. Its pronounced effect on endothelial cell proliferation, a process largely governed by the PI3Kα and PI3Kβ isoforms, distinguished it from more isoform-selective inhibitors developed in the same research program. These foundational findings established TG100713 as a valuable tool compound for studying the broad consequences of PI3K inhibition and laid the groundwork for further investigations into the therapeutic potential of pan-PI3K inhibitors in diseases characterized by excessive cell proliferation and angiogenesis.
References
Methodological & Application
Application Notes and Protocols for TG100713 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG100713 is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) family of lipid kinases. Dysregulation of the PI3K signaling pathway is a common occurrence in various human cancers, leading to uncontrolled cell growth, proliferation, survival, and metabolic reprogramming. TG100713 provides a valuable tool for researchers to investigate the role of PI3K signaling in cellular processes and to evaluate its potential as a therapeutic agent. These application notes provide detailed protocols for the use of TG100713 in in vitro cell culture experiments, including methods for assessing its impact on cell viability and pathway-specific protein phosphorylation.
Mechanism of Action
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs essential cellular functions. Activation of PI3K initiates a signaling cascade that leads to the phosphorylation and activation of AKT. TG100713 exerts its biological effects by inhibiting the catalytic activity of PI3K, thereby preventing the phosphorylation and subsequent activation of downstream effectors such as AKT. TG100713 exhibits selectivity for different PI3K isoforms, with the highest potency against PI3Kδ and PI3Kγ.
Quantitative Data Summary
The inhibitory activity of TG100713 against various PI3K isoforms is summarized in the table below. This data is crucial for selecting appropriate concentrations for in vitro studies.
| Target Isoform | IC50 (nM) |
| PI3Kδ | 24 |
| PI3Kγ | 50 |
| PI3Kα | 165 |
| PI3Kβ | 215 |
IC50 values represent the concentration of TG100713 required to inhibit 50% of the PI3K isoform activity.
Note on Cellular Activity: In addition to its enzymatic inhibition, TG100713 has been shown to affect cell proliferation. For instance, a concentration of 10 μM strongly inhibits endothelial cell (EC) proliferation.
Signaling Pathway
The following diagram illustrates the canonical PI3K/AKT/mTOR signaling pathway and highlights the inhibitory action of TG100713.
Caption: TG100713 inhibits PI3K, blocking the conversion of PIP2 to PIP3.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of TG100713 in a selected cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Selected cancer cell line
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
TG100713 stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Workflow Diagram:
Caption: Experimental workflow for the MTT cell viability assay.
Procedure:
-
Cell Seeding: Plate cells at a density of 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.
-
Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of TG100713 in complete growth medium from the stock solution. A typical concentration range to start with is 0.01 to 100 µM. Include a vehicle-only control (DMSO).
-
Cell Treatment: Remove the old medium and add 100 µL of the prepared TG100713 dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the cells for 48 to 72 hours at 37°C. The incubation time may need to be optimized depending on the cell line.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the TG100713 concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of PI3K Pathway Inhibition
This protocol describes how to assess the inhibitory effect of TG100713 on the PI3K pathway by measuring the phosphorylation status of AKT (a key downstream effector) via Western blotting.
Materials:
-
Selected cell line
-
6-well cell culture plates
-
TG100713 stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Workflow Diagram:
Application Notes and Protocols: Determining the Working Concentration of TG100713 for A549 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal working concentration of TG100713, a potent JAK2 inhibitor, for use in experiments with the human non-small cell lung cancer (NSCLC) cell line, A549. As the ideal concentration can vary based on the specific experimental endpoint (e.g., cell viability, apoptosis, or inhibition of signaling pathways), this document outlines protocols to establish an effective concentration range for your research needs.
Introduction to TG100713 and A549 Cells
A549 is a widely utilized human alveolar basal epithelial cell line derived from a lung carcinoma. These cells are a valuable in vitro model for studying lung cancer and for the preclinical assessment of therapeutic agents. TG100713 is a selective inhibitor of Janus kinase 2 (JAK2), a key enzyme in the JAK/STAT signaling pathway. Aberrant JAK/STAT signaling is implicated in the proliferation and survival of various cancer cells, including some non-small cell lung cancers. Therefore, TG100713 represents a targeted therapeutic strategy for cancers with dysregulated JAK/STAT pathways.
Recommended Starting Concentrations and IC50 Values
While a universal "recommended working concentration" for TG100713 in A549 cells is not established in the literature, data from studies on other JAK2 inhibitors and various compounds in A549 cells can provide a starting point for concentration range finding. It is crucial to experimentally determine the optimal concentration for your specific assay and desired outcome.
Table 1: Reported IC50 Values of Various Compounds in A549 Cells
| Compound | Target/Class | Reported IC50 in A549 Cells | Treatment Duration | Reference |
| Cisplatin | DNA damaging agent | 4.66 to 68.28 µM | Not Specified | [1] |
| Ruxolitinib | JAK2 inhibitor | Not directly specified for A549 alone, used in combination studies | Not Specified | [1] |
| C188-9 | STAT3 inhibitor | 3.06–52.44µM | Not Specified | [2] |
| Piperlongumine (PL) | STAT3 inhibitor | 0.86–11.66µM | Not Specified | [2] |
| Arecoline hydrobromide | Alkaloid | 11.73 ± 0.71 µM | Not Specified | [3] |
| Doxorubicin | Topoisomerase II inhibitor | 5.05 ± 0.13 µM | Not Specified | [3] |
Based on the activity of other kinase inhibitors, a starting concentration range of 0.1 µM to 50 µM for TG100713 is recommended for initial range-finding experiments in A549 cells.
Experimental Protocols
To determine the effective working concentration of TG100713 for your specific research question, a series of dose-response experiments are recommended. Below are detailed protocols for key assays.
Cell Culture of A549 Cells
A549 cells should be cultured under standard conditions to ensure reproducibility.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) or F-12K Nutrient Mixture supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 70-90% confluency. Detach cells using Trypsin-EDTA, neutralize with growth medium, centrifuge, and resuspend in fresh medium for seeding into new flasks or experimental plates.[4]
Preparation of TG100713 Stock Solution
-
Dissolve TG100713 powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
-
For experiments, dilute the stock solution in a complete growth medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
Cell Viability Assay (MTT Assay)
This assay determines the effect of TG100713 on the metabolic activity of A549 cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of growth medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of TG100713 in a complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of TG100713 (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired experimental endpoint.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed A549 cells in 6-well plates and treat with various concentrations of TG100713 (determined from the viability assay, e.g., IC50 and 2x IC50) for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them with Trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blot for Phospho-STAT3
This assay directly assesses the inhibitory effect of TG100713 on its target pathway.
-
Cell Seeding and Treatment: Seed A549 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with different concentrations of TG100713 for a shorter duration (e.g., 1, 4, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal to determine the extent of inhibition.
Visualizations
Signaling Pathway
Caption: TG100713 inhibits the JAK2/STAT3 signaling pathway.
Experimental Workflow
Caption: Workflow for determining the optimal working concentration of TG100713.
By following these protocols and using the provided concentration ranges as a starting point, researchers can effectively determine the optimal working concentration of TG100713 for their specific experimental objectives in A549 cells.
References
- 1. Inhibition of the JAK/STAT pathway with ruxolitinib overcomes cisplatin resistance in non-small-cell lung cancer NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tvarditherapeutics.com [tvarditherapeutics.com]
- 3. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nanopartikel.info [nanopartikel.info]
Application Notes and Protocols: Preparation of TG 100713 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, storage, and handling of a stock solution of TG 100713 in Dimethyl Sulfoxide (DMSO). This compound is a potent inhibitor of Phosphoinositide 3-kinases (PI3Ks), with the highest potency for the δ and γ isoforms.[1] Accurate preparation of a stock solution is critical for ensuring the reproducibility and reliability of in vitro and in vivo experimental results. This protocol outlines the necessary materials, a step-by-step procedure for solubilization, and best practices for storage to maintain the stability and activity of the compound.
This compound Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₂H₁₀N₆O |
| Molecular Weight | 254.25 g/mol [1] |
| CAS Number | 925705-73-3[1] |
| Appearance | Light yellow to khaki solid[1] |
| Solubility in DMSO | 6.41 mg/mL (25.21 mM)[1] |
| IC₅₀ Values | PI3Kδ: 24 nM, PI3Kγ: 50 nM, PI3Kα: 165 nM, PI3Kβ: 215 nM[1] |
Experimental Workflow
The following diagram outlines the general workflow for preparing the this compound stock solution.
Workflow for this compound stock solution preparation.
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Pipettes and sterile pipette tips
-
Analytical balance
Equipment
-
Vortex mixer
-
Water bath sonicator
Procedure
-
Preparation : Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent condensation of moisture.
-
Weighing : Carefully weigh the desired amount of this compound powder using an analytical balance. To prepare 1 mL of a 10 mM stock solution, you will need 2.54 mg of the compound.
-
Calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 254.25 g/mol x 1000 mg/g = 2.54 mg
-
-
-
Solvent Addition : Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock solution, if you weighed out 2.54 mg, you would add 1 mL of DMSO. It is recommended to use newly opened DMSO as it is hygroscopic, and water absorption can significantly impact the solubility of the product.[1]
-
Dissolution : Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes.[1]
-
Visual Inspection : Visually inspect the solution to ensure there are no visible particles and that the compound is completely dissolved.
Storage and Stability
Proper storage is critical to maintain the activity of the this compound inhibitor.
| Storage Condition | Duration |
| -20°C | 1 month[1] |
| -80°C | 6 months[1] |
-
Aliquoting : To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[2]
-
Protection from Light : The stock solution should be protected from light.[1]
Application in Cell-Based Assays
When using the this compound stock solution for cell-based assays, it is crucial to dilute the stock solution in the culture medium to the desired final concentration. To avoid cellular toxicity from the solvent, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%.[2] It is also advisable to include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.
Signaling Pathway
This compound is an inhibitor of the PI3K signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and motility.
PI3K signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for TG 100713 in Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG 100713 is a potent inhibitor of Phosphoinositide 3-kinase (PI3K), with particular activity against the p110δ and p110γ isoforms. The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. In many cancer types, this pathway is constitutively active, leading to the suppression of apoptosis and uncontrolled cell division. By inhibiting PI3K, this compound blocks the downstream activation of Akt, a serine/threonine kinase that promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins. This inhibition shifts the cellular balance towards apoptosis, making this compound a compound of interest for cancer therapy and immunology research.
These application notes provide a comprehensive guide for designing and conducting experiments to evaluate the pro-apoptotic effects of this compound. Detailed protocols for key apoptosis assays are provided, along with expected outcomes and data presentation formats.
Mechanism of Action: PI3K Inhibition and Apoptosis Induction
The PI3K/Akt signaling cascade plays a central role in preventing apoptosis. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt. Once recruited to the cell membrane, Akt is phosphorylated and activated by other kinases.
Activated Akt promotes cell survival through several mechanisms:
-
Inhibition of Pro-Apoptotic Proteins: Akt phosphorylates and inactivates pro-apoptotic Bcl-2 family members such as Bad. Phosphorylated Bad is sequestered in the cytoplasm by 14-3-3 proteins, preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL.
-
Inhibition of Pro-Apoptotic Transcription Factors: Akt can phosphorylate and inactivate Forkhead box O (FOXO) transcription factors, which promote the expression of pro-apoptotic genes like Bim and Fas ligand.
-
Regulation of IAP Proteins: The PI3K/Akt pathway can also influence the expression and function of Inhibitor of Apoptosis Proteins (IAPs), such as XIAP, which directly inhibit caspases.
This compound, by inhibiting PI3K, prevents the activation of Akt. This leads to the dephosphorylation and activation of pro-apoptotic proteins and transcription factors, ultimately triggering the intrinsic apoptotic pathway.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits PI3K, leading to apoptosis.
Data Presentation: Quantitative Analysis of Apoptosis
The following tables provide a template for summarizing quantitative data from apoptosis assays after treating cells with this compound. Researchers should populate these tables with their experimental data.
Table 1: Quantification of Apoptotic Cells by Annexin V/PI Staining
| Treatment | Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | (e.g., 95.2 ± 2.1) | (e.g., 2.5 ± 0.8) | (e.g., 2.3 ± 0.5) |
| This compound | 1 | |||
| This compound | 5 | |||
| This compound | 10 | |||
| Positive Control | (e.g., Staurosporine 1 µM) |
Table 2: Caspase-3/7 Activity Assay
| Treatment | Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Vehicle Control) |
| Vehicle Control | 0 | 1.0 |
| This compound | 1 | |
| This compound | 5 | |
| This compound | 10 | |
| Positive Control | (e.g., Etoposide 50 µM) |
Table 3: Western Blot Analysis of Apoptosis-Related Proteins
| Treatment | Concentration (µM) | Bax/Bcl-2 Ratio (Fold Change vs. Vehicle Control) | Cleaved PARP/Total PARP Ratio (Fold Change vs. Vehicle Control) | Cleaved Caspase-3/Total Caspase-3 Ratio (Fold Change vs. Vehicle Control) |
| Vehicle Control | 0 | 1.0 | 1.0 | 1.0 |
| This compound | 1 | |||
| This compound | 5 | |||
| This compound | 10 |
Experimental Protocols
1. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of this compound and a vehicle control for the desired time (e.g., 24, 48 hours). Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting:
-
Suspension cells: Gently collect cells by centrifugation at 300 x g for 5 minutes.
-
Adherent cells: Carefully detach cells using a non-enzymatic cell dissociation solution to preserve membrane integrity. Collect cells by centrifugation.
-
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
Experimental Workflow for Annexin V/PI Staining
Caption: Workflow for Annexin V/PI apoptosis assay.
2. Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay System (or similar)
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a suitable density. Treat with this compound and controls as described above.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay:
-
Equilibrate the plate and reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
-
Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
3. Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect and quantify changes in the expression levels of key proteins involved in the apoptotic pathway, such as Bcl-2 family members and PARP.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-PARP, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities using image analysis software. Normalize the expression of target proteins to a loading control (e.g., β-actin).
Logical Relationship for Western Blot Analysis
Application Notes and Protocols for TG100713: Determining Optimal Treatment Duration for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG100713 is a potent pan-inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), a family of lipid kinases that are critical regulators of numerous cellular processes, including cell growth, proliferation, survival, and migration. The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in various cancers and inflammatory diseases, making it a key target for therapeutic intervention. TG100713 exhibits inhibitory activity against all four Class I PI3K isoforms (α, β, γ, and δ), with a preference for the γ and δ isoforms that are primarily involved in immune cell signaling.[1][2]
Determining the optimal treatment duration for a kinase inhibitor like TG100713 is crucial for maximizing its therapeutic efficacy while minimizing off-target effects and potential toxicity. The duration of kinase inhibition is influenced by several factors, including the compound's binding kinetics to its target, its cellular permeability and stability, and its in vivo pharmacokinetic and pharmacodynamic (PK/PD) properties.[3][4][5][6] These application notes provide a comprehensive guide for researchers to empirically determine the optimal treatment duration of TG100713 for effective kinase inhibition in both in vitro and in vivo settings.
Data Presentation
In Vitro Inhibitory Activity of TG100713
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of TG100713 against the Class I PI3K isoforms. This data is essential for selecting appropriate starting concentrations for in vitro experiments.
| Target Kinase | IC50 (nM) |
| PI3Kδ | 24[1][2] |
| PI3Kγ | 50[1][2] |
| PI3Kα | 165[1][2] |
| PI3Kβ | 215[1][2] |
Table 1: In vitro IC50 values of TG100713 against Class I PI3K isoforms.
Mandatory Visualizations
Caption: PI3K/AKT Signaling Pathway and the Point of Inhibition by TG100713.
Caption: Experimental Workflow for Determining Optimal Treatment Duration of TG100713.
Experimental Protocols
To determine the optimal treatment duration of TG100713, a series of time-course experiments are recommended. The following protocols provide a framework for these studies.
In Vitro Kinase Assay: Time-Dependent Inhibition of PI3K Activity
This biochemical assay directly measures the ability of TG100713 to inhibit the enzymatic activity of purified PI3K isoforms over a short time course.
Materials:
-
Recombinant human PI3K isoforms (e.g., PI3Kδ/p85α)
-
TG100713
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader with luminescence detection
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of TG100713 in DMSO. Serially dilute the stock to desired concentrations in kinase assay buffer.
-
Enzyme and Substrate Preparation: Dilute the recombinant PI3K enzyme and PIP2 substrate in kinase assay buffer to the desired working concentrations.
-
Assay Setup:
-
Add 5 µL of diluted TG100713 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the diluted PI3K enzyme/PIP2 mixture to each well.
-
-
Time-Course Incubation:
-
To initiate the kinase reaction, add 10 µL of ATP solution to the wells at staggered intervals to achieve different pre-incubation times before stopping the reaction (e.g., 0, 5, 15, 30, and 60 minutes).
-
Incubate the plate at 30°C for the designated time.
-
-
Reaction Termination and Signal Detection:
-
Stop the reaction by adding 25 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration and time point relative to the DMSO control. Plot the percentage of inhibition versus time to determine the onset and duration of direct enzyme inhibition.
Western Blot Analysis of Phospho-Akt (Ser473) for Downstream Pathway Inhibition
This cell-based assay measures the phosphorylation of Akt, a key downstream effector of PI3K, to determine the duration of pathway inhibition within a cellular context.
Materials:
-
Cancer or inflammatory cell line of interest
-
Cell culture medium and supplements
-
TG100713
-
Growth factor for pathway stimulation (e.g., IGF-1, VEGF)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Treat the cells with an effective concentration of TG100713 (e.g., 100-500 nM) for various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 12h, 24h).
-
For a positive control, stimulate untreated cells with a growth factor for 15-30 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer, scrape, and collect the lysates.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Akt (Ser473) antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total Akt antibody as a loading control.
-
Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal. Plot the normalized phospho-Akt levels against treatment time to determine the duration of downstream pathway inhibition.
-
Cell Proliferation/Viability Assay: Functional Consequences of Extended Treatment
This assay assesses the long-term effect of TG100713 on cell proliferation to understand the functional consequences of sustained kinase inhibition.
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
TG100713
-
CellTiter-Glo® Luminescent Cell Viability Assay (or similar MTS/XTT-based assays)
-
Plate reader with luminescence or absorbance detection
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of TG100713 or DMSO (vehicle control).
-
Time-Course Incubation: Incubate the cells for different durations (e.g., 24, 48, 72, 96 hours).
-
Viability Measurement:
-
At each time point, add the CellTiter-Glo® reagent to the wells according to the manufacturer's instructions.
-
Incubate to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the DMSO control. Plot cell viability versus drug concentration for each time point to determine the IC50 at different treatment durations. This will reveal if longer exposure times lead to increased anti-proliferative effects.
In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: A Conceptual Framework
To translate in vitro findings to a more complex biological system, in vivo studies are essential. The goal is to establish a dosing schedule that maintains a plasma concentration of TG100713 sufficient to inhibit the PI3K pathway in the target tissue over a desired period.
Experimental Outline:
-
Pharmacokinetic (PK) Study:
-
Administer a single dose of TG100713 to a cohort of animals (e.g., mice) via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Collect blood samples at multiple time points post-administration (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Analyze the plasma samples using LC-MS/MS to determine the concentration of TG100713 over time.
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
-
-
Pharmacodynamic (PD) Study:
-
In a parallel cohort of tumor-bearing or disease-model animals, administer a single dose of TG100713.
-
Collect tumor or relevant tissue samples at the same time points as the PK study.
-
Prepare tissue lysates and perform Western blot analysis for phospho-Akt as described in Protocol 2.
-
-
PK/PD Modeling:
-
Correlate the plasma concentration of TG100713 (PK) with the level of phospho-Akt inhibition in the target tissue (PD) at each time point.
-
This analysis will reveal the minimum effective concentration of TG100713 required for pathway inhibition and the duration of this inhibition following a single dose.
-
-
Efficacy Studies with Varied Dosing Schedules:
-
Based on the PK/PD model, design efficacy studies with different dosing schedules (e.g., once daily, twice daily) to determine the regimen that provides sustained pathway inhibition and the most significant therapeutic benefit.
-
By following these protocols, researchers can systematically determine the optimal treatment duration for TG100713 to achieve maximal kinase inhibition and therapeutic effect in their specific models of interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
- 4. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Pharmacokinetics and Pharmacodynamics for Medical Students: A Proposed Course Outline | Semantic Scholar [semanticscholar.org]
- 6. ashp.org [ashp.org]
Application Notes: Assessing Cell Viability Following TG 100713 Treatment
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bosterbio.com [bosterbio.com]
- 6. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 7. ijbs.com [ijbs.com]
- 8. researchhub.com [researchhub.com]
- 9. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. kumc.edu [kumc.edu]
- 14. benchchem.com [benchchem.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for In Vivo Dosing of TG100713 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG100713 is a potent pan-Phosphoinositide 3-kinase (PI3K) inhibitor with demonstrated activity against PI3Kδ, PI3Kγ, PI3Kα, and PI3Kβ isoforms. The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of various diseases, particularly cancer, making it a key target for therapeutic intervention. These application notes provide a comprehensive guide for the in vivo administration of TG100713 in mouse models, covering essential considerations from formulation to efficacy and toxicity evaluation. While specific in vivo dosing information for TG100713 is not extensively published, the following protocols are based on established methodologies for other PI3K inhibitors and provide a robust framework for preclinical research.
PI3K Signaling Pathway
The PI3K signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) by extracellular signals such as growth factors. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including mTOR, to modulate diverse cellular processes. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.
Quantitative Data Summary
The following table summarizes typical in vivo dosing parameters for various PI3K inhibitors in mouse models. This data can serve as a starting point for designing studies with TG100713.
| PI3K Inhibitor | Mouse Model | Dose Range (mg/kg) | Administration Route | Dosing Frequency | Vehicle |
| Idelalisib | CLL Xenograft | 25-100 | Oral (gavage) | Daily | 0.5% HPMC, 0.1% Tween 80 |
| Copanlisib | Lymphoma Xenograft | 5-15 | Intravenous | Twice weekly | Saline |
| Alpelisib | Breast Cancer PDX | 25-50 | Oral (gavage) | Daily | 0.5% Methylcellulose |
| Duvelisib | Syngeneic Lymphoma | 25-50 | Oral (gavage) | Twice daily | 10% NMP, 90% PEG300 |
Experimental Protocols
Disclaimer: The following protocols are generalized for PI3K inhibitors. The optimal conditions for TG100713 must be determined empirically, starting with a dose-finding (tolerability) study.
Formulation of TG100713 for In Vivo Administration
Objective: To prepare a stable and homogenous formulation of TG100713 suitable for the chosen route of administration.
Materials:
-
TG100713 powder
-
Vehicle components (e.g., N-methyl-2-pyrrolidone (NMP), polyethylene glycol 300 (PEG300), 0.5% (w/v) methylcellulose, sterile water, DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles
Protocol:
-
Vehicle Selection: Based on the physicochemical properties of TG100713, select an appropriate vehicle. A common formulation for oral administration of PI3K inhibitors is a suspension in 0.5% methylcellulose or a solution in a co-solvent system such as 10% NMP in 90% PEG300. For intravenous or intraperitoneal injections, a sterile, isotonic solution is required.
-
Preparation of Dosing Solution/Suspension:
-
Accurately weigh the required amount of TG100713 powder.
-
If using a co-solvent system, first dissolve the TG100713 in the organic solvent (e.g., NMP or DMSO) with vortexing.
-
Gradually add the remaining vehicle component (e.g., PEG300 or saline) while continuously mixing to ensure a homogenous solution or fine suspension.
-
If preparing a suspension, sonicate briefly to ensure uniform particle size.
-
-
Final Concentration: Prepare the formulation at a concentration that allows for the desired dose to be administered in a reasonable volume (e.g., 100-200 µL for a mouse).
-
Storage: Store the formulation according to the stability data of TG100713. It is recommended to prepare fresh dosing solutions daily.
In Vivo Dose-Finding (Tolerability) Study
Objective: To determine the maximum tolerated dose (MTD) of TG100713 in the selected mouse strain.
Experimental Workflow:
Protocol:
-
Animal Model: Use healthy, age-matched mice of the same strain that will be used for the efficacy studies.
-
Group Allocation: Randomly assign mice to several groups (n=3-5 per group), including a vehicle control group and at least three escalating dose groups of TG100713.
-
Dosing: Administer TG100713 or vehicle according to the planned route and frequency for a defined period (e.g., 14 days).
-
Monitoring:
-
Record body weight daily.
-
Observe the animals daily for any clinical signs of toxicity, such as changes in posture, activity, grooming, and signs of pain or distress.
-
Note any changes in food and water consumption.
-
-
Endpoint: The MTD is typically defined as the highest dose that does not cause more than a 10-15% loss in body weight and does not induce significant signs of toxicity. At the end of the study, perform a complete necropsy, and collect major organs for histopathological analysis and blood for clinical chemistry.
In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of TG100713 in a relevant mouse model.
Protocol:
-
Tumor Cell Implantation:
-
Culture the desired cancer cell line under standard conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., serum-free media or PBS), often mixed with Matrigel, at the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth regularly (e.g., 2-3 times per week) using calipers.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Group Randomization and Treatment Initiation:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control and TG100713).
-
Begin treatment with the selected dose of TG100713 (at or below the MTD), route, and schedule.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).
-
-
Pharmacodynamic (PD) Analysis (Optional):
-
To confirm target engagement, a satellite group of tumor-bearing mice can be treated with a single dose of TG100713.
-
Tumors can be harvested at different time points post-dose (e.g., 2, 6, 24 hours) to assess the phosphorylation status of downstream targets like AKT and S6 ribosomal protein by Western blot or immunohistochemistry.
-
Concluding Remarks
These application notes and protocols provide a foundational framework for the in vivo evaluation of TG100713 in mouse models. Given the absence of specific published dosing data for TG100713, it is imperative that researchers conduct thorough dose-finding studies to establish a safe and effective dose for their specific mouse model and experimental context. Careful planning and execution of these preclinical studies are crucial for advancing our understanding of the therapeutic potential of TG100713.
Application of TG 100713 in studying chemoresistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemoresistance remains a significant obstacle in the successful treatment of cancer. The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is frequently hyperactivated in various cancers and plays a crucial role in promoting cell survival, proliferation, and the development of resistance to chemotherapy.[1][2][3] TG100713 is a potent inhibitor of PI3K, with inhibitory concentrations (IC50) in the nanomolar range for PI3K isoforms, particularly showing strong activity against PI3Kδ and PI3Kγ. By targeting the PI3K/Akt pathway, TG100713 presents a promising tool to investigate and potentially overcome chemoresistance in cancer cells. This application note provides a comprehensive overview of the rationale and methodologies for utilizing TG100713 in chemoresistance studies.
Mechanism of Action: Targeting the PI3K/Akt Pathway
The PI3K/Akt signaling cascade is a central regulator of cell fate. Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets that promote cell survival and inhibit apoptosis, thereby contributing to chemoresistance. TG100713, by inhibiting PI3K, blocks the production of PIP3 and subsequent activation of Akt, thus sensitizing cancer cells to the cytotoxic effects of chemotherapeutic agents.
Quantitative Data Summary
While specific quantitative data on the synergistic effects of TG100713 with various chemotherapeutic agents are not extensively available in the public domain, the following table provides the IC50 values of TG100713 against different PI3K isoforms, which is crucial for designing experiments to probe its biological activity.
| PI3K Isoform | IC50 (nM) |
| PI3Kα | 165 |
| PI3Kβ | 215 |
| PI3Kδ | 24 |
| PI3Kγ | 50 |
Data obtained from commercially available sources.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the application of TG100713 in studying chemoresistance.
Protocol 1: Determination of IC50 for TG100713 and Chemotherapeutic Agents
Objective: To determine the half-maximal inhibitory concentration (IC50) of TG100713 and a chemotherapeutic agent (e.g., cisplatin, paclitaxel) as single agents in a cancer cell line of interest.
Materials:
-
Cancer cell line (e.g., chemoresistant ovarian or breast cancer cell line)
-
Complete cell culture medium
-
TG100713
-
Chemotherapeutic agent (e.g., cisplatin, paclitaxel)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of TG100713 and the chemotherapeutic agent in complete culture medium.
-
Remove the overnight culture medium from the cells and add the media containing the various concentrations of the drugs. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a period that allows for the assessment of cytotoxicity (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Evaluation of Synergistic Effects of TG100713 and Chemotherapy
Objective: To assess whether the combination of TG100713 and a chemotherapeutic agent results in a synergistic, additive, or antagonistic effect on cancer cell viability.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
TG100713
-
Chemotherapeutic agent
-
96-well plates
-
Cell viability assay reagent
-
Plate reader
-
Software for synergy analysis (e.g., CompuSyn)
Procedure:
-
Based on the single-agent IC50 values, design a matrix of combination concentrations of TG100713 and the chemotherapeutic agent at a constant ratio (e.g., based on their IC50 ratio).
-
Seed cells in 96-well plates and treat them with the single agents and their combinations.
-
After the incubation period, perform a cell viability assay.
-
Analyze the data using the Chou-Talalay method to calculate the Combination Index (CI).
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Protocol 3: Western Blot Analysis of PI3K/Akt Pathway Inhibition
Objective: To confirm that TG100713 inhibits the PI3K/Akt signaling pathway in the presence or absence of a chemotherapeutic agent.
Materials:
-
Cancer cell line
-
TG100713 and chemotherapeutic agent
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6, anti-S6, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with TG100713, the chemotherapeutic agent, or the combination for a specified time.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imager.
-
Analyze the changes in the phosphorylation status of Akt and its downstream targets.
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of TG100713.
References
- 1. Ovarian Cancer | Inhibition of PI3K/Akt/mTOR signaling pathway alleviates ovarian cancer chemoresistance through reversing epithelial-mesenchymal transition and decreasing cancer stem cell marker expression | springermedicine.com [springermedicine.com]
- 2. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers [mdpi.com]
Flow Cytometry Analysis of Cells Treated with TG 100713: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG 100713 is a potent pan-phosphoinositide 3-kinase (PI3K) inhibitor with demonstrated activity against all Class I PI3K isoforms (α, β, δ, and γ). The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell survival, proliferation, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a key target for therapeutic intervention. Inhibition of this pathway by compounds such as this compound can induce apoptosis and cell cycle arrest, making flow cytometry an essential tool for quantifying these effects.
These application notes provide detailed protocols for analyzing apoptosis and cell cycle distribution in cells treated with this compound using flow cytometry. The provided data, derived from studies on the pan-PI3K inhibitor ZSTK-474, serves as a representative example of the expected outcomes.
Data Presentation
The following tables summarize quantitative data from flow cytometry analysis of cancer cell lines treated with a pan-PI3K inhibitor. This data is representative of the expected effects of this compound.
Table 1: Effect of Pan-PI3K Inhibition on Apoptosis in T-ALL Cell Lines
| Cell Line | Treatment (5 µM ZSTK-474, 48h) | Live Cells (%) | Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| JURKAT | Control | 95.1 ± 1.2 | 3.2 ± 0.5 | 1.7 ± 0.3 |
| ZSTK-474 | 70.3 ± 2.5 | 18.5 ± 1.8 | 11.2 ± 1.1 | |
| MOLT-4 | Control | 96.5 ± 0.9 | 2.1 ± 0.4 | 1.4 ± 0.2 |
| ZSTK-474 | 65.8 ± 3.1 | 22.7 ± 2.2 | 11.5 ± 1.5 |
Data is presented as mean ± standard deviation and is representative of expected results.
Table 2: Effect of Pan-PI3K Inhibition on Cell Cycle Distribution in T-ALL Cell Lines [1]
| Cell Line | Treatment (5 µM ZSTK-474, 48h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (%) |
| ALL-SIL | Control | 55.2 | 30.1 | 14.7 | 2.5 |
| ZSTK-474 | 68.9 | 15.3 | 10.8 | 5.0 | |
| DND-41 | Control | 60.1 | 25.4 | 14.5 | 3.1 |
| ZSTK-474 | 75.3 | 10.2 | 9.5 | 5.0 |
This data illustrates a G0/G1 phase arrest induced by the pan-PI3K inhibitor.[1]
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide Staining
This protocol is designed to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
This compound (dissolved in DMSO)
-
Appropriate cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in culture plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a predetermined time course (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) group.
-
-
Cell Harvesting:
-
Carefully collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at room temperature.
-
-
Washing:
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use appropriate compensation controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI).
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining
This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound (dissolved in DMSO)
-
Appropriate cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Ice-cold 70% Ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1, step 1.
-
-
Cell Harvesting:
-
Harvest cells as described in Protocol 1, step 2.
-
-
Washing:
-
Wash the cell pellet once with ice-cold PBS and centrifuge at 300 x g for 5 minutes at 4°C.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice for at least 30 minutes (or overnight at -20°C for long-term storage).
-
-
Washing and RNase Treatment:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A.
-
Incubate for 30 minutes at 37°C to ensure only DNA is stained.
-
-
Staining:
-
Add 500 µL of PI staining solution (final concentration 50 µg/mL) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel to properly resolve the G0/G1 and G2/M peaks.
-
Collect data for at least 20,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. The presence of a sub-G1 peak can also be indicative of apoptosis.
-
References
Troubleshooting & Optimization
TG 100713 Technical Support Center: Troubleshooting Solubility in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered with TG 100713 in aqueous media. The following troubleshooting guides and frequently asked questions (FAQs) are designed to provide direct, actionable advice for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. It is a polar aprotic solvent capable of dissolving both polar and nonpolar compounds and is miscible with a wide range of organic solvents and water.[1][2]
Q2: What is the maximum recommended concentration for a this compound stock solution in DMSO?
A2: A stock solution of up to 10 mM in DMSO can be prepared.[3]
Q3: How should I store the this compound stock solution?
A3: For long-term storage, the stock solution should be aliquoted and stored at -80°C for up to 6 months. For shorter-term storage, it can be kept at -20°C for up to 1 month, protected from light.[3] It is crucial to prevent repeated freeze-thaw cycles to maintain the stability and activity of the compound.[3]
Q4: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous cell culture medium. What should I do?
A4: This is a common issue when diluting a compound from an organic solvent into an aqueous medium. To troubleshoot this, you can try the following:
-
Increase the volume of the aqueous medium: Perform a serial dilution, adding the DMSO stock to a larger volume of medium to ensure the final DMSO concentration is low (typically ≤0.5%).
-
Pre-warm the aqueous medium: Warming the cell culture medium to 37°C may help improve the solubility of this compound upon dilution.
-
Vortex gently while adding the stock solution: Slowly add the stock solution to the aqueous medium while gently vortexing to ensure rapid and uniform mixing.
Q5: What is the general solubility of this compound in water?
A5: this compound is generally considered to have low solubility in water.[4]
Troubleshooting Guide: Preparing Working Solutions in Aqueous Media
This guide provides a step-by-step approach to minimize precipitation and ensure the desired final concentration of this compound in your experiments.
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution | The concentration of this compound exceeds its solubility limit in the aqueous medium. | 1. Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (ideally ≤0.1% and not exceeding 0.5%) to avoid solvent-induced toxicity. 2. Perform a serial dilution. For example, first dilute the 10 mM DMSO stock to 1 mM in DMSO, and then dilute this intermediate stock into your aqueous medium. 3. Add the this compound stock solution to the medium dropwise while stirring or vortexing gently. |
| Inconsistent experimental results | The compound may not be fully dissolved, or it may have degraded. | 1. Visually inspect the final working solution for any signs of precipitation before adding it to your cells. If precipitation is observed, do not use the solution. 2. Prepare fresh working solutions for each experiment from a properly stored stock solution to avoid issues with compound stability. |
| Cell toxicity observed | The concentration of the organic solvent (DMSO) may be too high for the cell line being used. | 1. Run a vehicle control experiment with the same final concentration of DMSO to determine the tolerance of your specific cell line. 2. If your cells are sensitive to DMSO, try to lower the final DMSO concentration by using a more concentrated stock solution and a higher dilution factor. |
Quantitative Solubility Data
| Compound | Solvent | Maximum Concentration | Storage |
| This compound | DMSO | 10 mM | -80°C (6 months), -20°C (1 month)[3] |
| This compound | Water | Insoluble[4] | Not Applicable |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials: this compound (solid), DMSO (cell culture grade), sterile microcentrifuge tubes.
-
Procedure: a. Allow the vial of solid this compound and the DMSO to reach room temperature. b. Calculate the required volume of DMSO to add to a specific mass of this compound to achieve a 10 mM concentration (Molecular Weight of this compound is 254.25 g/mol ). c. Aseptically add the calculated volume of DMSO to the vial of this compound. d. Vortex the solution until the solid is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary. e. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.[3]
Protocol for Preparing a 10 µM Working Solution in Cell Culture Medium
-
Materials: 10 mM this compound in DMSO stock solution, pre-warmed sterile cell culture medium.
-
Procedure: a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Perform a 1:1000 dilution of the stock solution into the pre-warmed cell culture medium. For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. c. Mix immediately by gentle vortexing or by pipetting up and down. d. Visually inspect the working solution to ensure there is no precipitation. e. Add the final working solution to your cell culture experiments.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Simplified PI3K signaling pathway and the inhibitory action of this compound.
References
How to prevent TG 100713 precipitation in cell culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to prevent and troubleshoot the precipitation of TG 100713 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent small molecule inhibitor of Phosphoinositide 3-kinases (PI3Ks). It exhibits varying selectivity for different PI3K isoforms, with IC50 values of 24 nM, 50 nM, 165 nM, and 215 nM for PI3Kδ, PI3Kγ, PI3Kα, and PI3Kβ, respectively[1]. By inhibiting PI3K, this compound can modulate downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, which are critical for cell proliferation, survival, and growth.
Q2: What is the most common reason for this compound precipitation in cell culture?
The most frequent cause of this compound precipitation is its low aqueous solubility. Like many small molecule inhibitors, this compound is hydrophobic. While it readily dissolves in organic solvents like Dimethyl Sulfoxide (DMSO), its solubility dramatically decreases when the concentrated DMSO stock is diluted into the aqueous environment of cell culture media. This can cause the compound to "crash out" of solution and form a visible precipitate.
Q3: What is the recommended solvent and storage condition for this compound stock solutions?
The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous DMSO[1]. Stock solutions should be stored in small aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to minimize freeze-thaw cycles[1]. It is also advisable to protect the stock solutions from light[1].
Q4: What is the maximum recommended final DMSO concentration in my cell culture experiments?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, and for many cell lines, below 0.1%. It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any effects of the solvent on cell viability and function.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to diagnose and resolve issues with this compound precipitation during your cell culture experiments.
Issue 1: Immediate Precipitation Upon Addition to Media
Symptom: A cloudy or crystalline precipitate forms immediately after adding the this compound DMSO stock solution to the cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a dose-response experiment to determine the optimal, non-precipitating concentration range for your specific cell line and media. |
| Rapid Dilution Shock | Adding a highly concentrated DMSO stock directly to a large volume of aqueous media causes a rapid solvent exchange, leading to immediate precipitation. | Perform a serial dilution. First, create an intermediate dilution of the this compound stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final culture volume. Add the compound dropwise while gently swirling the media. |
| Low Temperature of Media | The solubility of many compounds, including this compound, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your final working solutions. |
| High DMSO Concentration in Stock | Using an unnecessarily high concentration stock solution can exacerbate the precipitation issue upon dilution. | If possible, use a lower concentration stock solution (e.g., 1-10 mM in DMSO). This will require adding a larger volume to the media, so ensure the final DMSO concentration remains within the acceptable limits. |
Issue 2: Delayed Precipitation in the Incubator
Symptom: The media appears clear initially, but a precipitate forms after several hours or days of incubation.
| Potential Cause | Explanation | Recommended Solution |
| Media Evaporation | Over time, evaporation can concentrate all components in the culture media, including this compound, pushing its concentration beyond the solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes for long-term experiments. |
| Temperature Fluctuations | Repeatedly removing the culture vessels from the stable incubator environment can cause temperature cycling, which may affect the compound's solubility. | Minimize the time culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated environmental chamber. |
| Interaction with Media Components | This compound may interact with salts, proteins (especially in serum), or other components in the media, forming insoluble complexes over time. | If feasible, test different basal media formulations. You can also perform a solubility test of this compound in your specific medium (with and without serum) before starting your cell-based assay. |
| pH Shift in Media | Cellular metabolism can lead to changes in the pH of the culture medium over time, which can affect the solubility of pH-sensitive compounds. | Use a well-buffered culture medium (e.g., containing HEPES) to maintain a stable pH throughout the experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom. b. Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). c. Vortex the solution vigorously for 1-2 minutes to ensure the compound is fully dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution, but check for compound stability at this temperature if possible. d. Visually inspect the solution to ensure it is clear and free of any particulate matter. e. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light[1].
Protocol 2: Dilution of this compound into Cell Culture Media
-
Materials: this compound stock solution (e.g., 10 mM in DMSO), pre-warmed (37°C) complete cell culture medium.
-
Procedure (Example for a final concentration of 10 µM): a. Intermediate Dilution (Recommended): i. Prepare an intermediate dilution of this compound by adding a small volume of the 10 mM stock solution into a larger volume of pre-warmed media. For example, add 10 µL of 10 mM this compound to 990 µL of media to get a 100 µM intermediate solution. Gently mix by pipetting. ii. Add the required volume of this intermediate solution to your culture wells. For instance, add 100 µL of the 100 µM intermediate solution to 900 µL of media in a well to achieve a final concentration of 10 µM. b. Direct Dilution (for lower concentrations): i. For lower final concentrations, direct addition of the stock solution may be possible. For example, to achieve a 1 µM final concentration, add 1 µL of a 10 mM stock solution to 10 mL of media (a 1:10,000 dilution). ii. Add the stock solution dropwise to the pre-warmed media while gently swirling to ensure rapid and even dispersion.
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation before adding it to your cells.
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: A workflow for troubleshooting this compound precipitation in cell culture.
References
Long-term stability of TG 100713 in DMSO at -20°C
This technical support center provides guidance on the long-term stability of TG-100713 in DMSO at -20°C, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for TG-100713 stock solutions in DMSO?
A1: For long-term storage, it is recommended to store aliquots of TG-100713 in DMSO at -80°C, where it is stable for up to 6 months.[1] For shorter-term storage, the stock solution can be kept at -20°C for up to 1 month.[1] It is crucial to protect the solution from light.[1] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to prepare single-use aliquots.
Q2: I observed precipitation in my stock solution of TG-100713 after thawing. What should I do?
A2: Precipitation upon thawing can be due to the hygroscopic nature of DMSO, which readily absorbs moisture, reducing the compound's solubility. Ensure you are using anhydrous or newly opened DMSO to prepare your stock solutions.[1] If you still observe precipitation, you can try gently warming the solution and vortexing or sonicating it to redissolve the compound. Before use, centrifuge the vial to pellet any undissolved particles.
Q3: Can I store my TG-100713 solution in polypropylene tubes?
A3: Studies have shown no significant difference in compound recovery between glass and polypropylene containers for many small molecules in DMSO stored at room temperature over several months.[2] Therefore, polypropylene tubes are generally acceptable for storing TG-100713 solutions.
Q4: How many freeze-thaw cycles can a TG-100713 solution in DMSO tolerate?
A4: While it is always recommended to minimize freeze-thaw cycles by preparing aliquots, studies on a diverse set of compounds have shown no significant loss after as many as 11 freeze-thaw cycles.[2][3] However, the stability of a specific compound to freeze-thaw cycles should be determined experimentally if this is a concern.
Data Summary: Storage Stability of TG-100713 in DMSO
| Storage Temperature | Duration | Recommendation |
| -20°C | 1 month | Suitable for short-term storage. Protect from light.[1] |
| -80°C | 6 months | Recommended for long-term storage. Protect from light.[1] |
Experimental Protocols
Protocol 1: Assessment of TG-100713 Stability in DMSO
This protocol outlines a general method to confirm the stability of TG-100713 in DMSO under specific laboratory conditions.
1. Preparation of Stock Solution:
-
Dissolve TG-100713 in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare multiple small aliquots in amber, tightly sealed vials to minimize exposure to light and moisture.
2. Storage:
-
Store the aliquots at the desired temperature (-20°C or -80°C).
-
Include a time-zero (T=0) sample which is analyzed immediately after preparation.
3. Sample Analysis:
-
At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from storage.
-
Analyze the concentration and purity of TG-100713 using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Compare the results to the T=0 sample to determine the percentage of the compound remaining.
Visualizations
Signaling Pathway of PI3K Inhibitors like TG-100713
TG-100713 is an inhibitor of Phosphoinositide 3-kinases (PI3Ks), particularly the δ and γ isoforms.[1] PI3Ks are crucial enzymes in the PI3K/AKT/mTOR signaling pathway, which regulates cell growth, proliferation, survival, and motility. By inhibiting PI3K, TG-100713 can block these downstream effects.
Caption: PI3K signaling pathway inhibited by TG-100713.
Experimental Workflow for Stability Assessment
The following diagram illustrates the key steps in determining the long-term stability of TG-100713 in DMSO.
Caption: Workflow for assessing TG-100713 stability in DMSO.
References
Potential off-target effects of TG 100713 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing TG 100713. The focus is on understanding and mitigating potential off-target effects, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the on-target activity of this compound?
This compound is a potent inhibitor of Phosphoinositide 3-kinases (PI3Ks). Its inhibitory activity is most potent against the δ and γ isoforms, with lower activity against the α and β isoforms. This makes it a pan-PI3K inhibitor with some degree of isoform selectivity.[1][2]
Q2: Are there any known off-target effects of this compound at high concentrations?
Published data indicates that this compound is a relatively selective kinase inhibitor. In a panel of over 35 unrelated kinases, no significant inhibition was observed at a concentration of 1 µM[3]. However, at a high concentration of 10 µM, this compound has been shown to strongly inhibit the proliferation of endothelial cells[1]. It is important to determine if this anti-proliferative effect is a result of on-target PI3K inhibition or a true off-target effect in your specific experimental system.
Q3: How can I determine if the observed effects in my experiment are due to off-target activities of this compound?
Distinguishing on-target from off-target effects is crucial for the correct interpretation of experimental results. Several strategies can be employed:
-
Dose-Response Analysis: Correlate the concentration of this compound required to elicit the observed phenotype with its known IC50 values for PI3K isoforms. A significant discrepancy may suggest an off-target effect.
-
Use of Structurally Unrelated Inhibitors: Employ other PI3K inhibitors with different chemical scaffolds that target the same isoform(s). If the phenotype is reproduced, it is more likely to be an on-target effect.
-
Rescue Experiments: If possible, introduce a drug-resistant mutant of the target PI3K isoform into your system. An on-target effect should be rescued by the mutant, while an off-target effect will persist.
-
Kinome Profiling: To broadly assess selectivity, screen this compound against a large panel of kinases at a high concentration.[4] This can identify potential off-target kinases.
-
Cellular Thermal Shift Assay (CETSA): This biophysical method can confirm direct target engagement in intact cells by measuring changes in protein thermal stability upon ligand binding.[5][6][7][8]
Troubleshooting Guides
Issue: Unexpected or inconsistent experimental results at high concentrations of this compound.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Kinase Inhibition | 1. Perform a kinome-wide selectivity screen at the problematic concentration. 2. Compare the observed phenotype with the known functions of any identified off-target kinases. 3. Use a more selective inhibitor for the intended PI3K target if available. | Identification of unintended kinase targets, allowing for a more accurate interpretation of results. |
| Compound Precipitation | 1. Visually inspect the culture medium for any signs of precipitation after adding this compound. 2. Determine the solubility of this compound in your specific experimental buffer or medium. | Ensuring the compound is fully dissolved will prevent non-specific effects due to aggregation. |
| Cell Line-Specific Effects | 1. Test this compound in multiple cell lines to determine if the observed effect is consistent. 2. Characterize the expression levels of PI3K isoforms and potential off-targets in your cell line. | Distinguishing between a general off-target effect and one that is specific to the cellular context of your model system. |
| Activation of Alternative Signaling Pathways | 1. Perform phosphoproteomic or western blot analysis to examine the activation state of key signaling pathways other than the PI3K pathway. | Identification of compensatory or paradoxical signaling events induced by high concentrations of the inhibitor. |
Quantitative Data Summary
Table 1: On-Target Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PI3Kδ | 24 |
| PI3Kγ | 50 |
| PI3Kα | 165 |
| PI3Kβ | 215 |
Data sourced from MedChemExpress and Tocris Bioscience.[1][2]
Table 2: Reported Cellular Effects of this compound
| Cell Type | Concentration | Effect | Potential Interpretation |
| Endothelial Cells | 10 µM | Strong inhibition of proliferation | Could be on-target (PI3K is involved in cell proliferation) or off-target. Further investigation is needed. |
Data sourced from MedChemExpress.[1]
Experimental Protocols
Key Experiment 1: In Vitro Kinase Assay to Determine Off-Target Inhibition
This protocol provides a general framework for assessing the inhibitory activity of this compound against a potential off-target kinase.
Materials:
-
Recombinant active kinase of interest
-
Specific peptide substrate for the kinase
-
This compound stock solution (in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in DMSO. The final concentration in the assay should typically range from 1 nM to 100 µM.
-
Dilute the recombinant kinase and peptide substrate in kinase assay buffer to the desired concentrations.
-
Prepare a solution of ATP at a concentration close to its Km for the specific kinase.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add 2.5 µL of the diluted kinase solution to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 5 µL of the ATP/substrate mixture to each well.
-
Incubate the plate at 30°C for 1 hour (incubation time may need optimization).
-
-
Signal Detection:
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay.
-
Briefly, add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Key Experiment 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes how to verify the binding of this compound to its intended PI3K target or a potential off-target protein in intact cells.[5][6][7][8]
Materials:
-
Cultured cells of interest
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies, etc.)
Procedure:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or DMSO (vehicle control) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by adding lysis buffer and incubating on ice.
-
Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific primary antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot for each temperature point.
-
Normalize the intensities to the intensity at the lowest temperature.
-
Plot the normalized intensity against the temperature to generate a melting curve. A shift in the melting curve for the this compound-treated samples compared to the control indicates target engagement.
-
Visualizations
Caption: Simplified PI3K signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 925705-73-3 | TG100713 | Tocris Bioscience [tocris.com]
- 3. TG-100713 | pan-PI3K inhibitor | CAS 925705-73-3 | Buy TG100713 from Supplier InvivoChem [invivochem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pelagobio.com [pelagobio.com]
Technical Support Center: Interpreting Unexpected Results in TG100713 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with TG100713.
Frequently Asked Questions (FAQs)
Q1: What is TG100713 and what is its primary mechanism of action?
A1: TG100713 is a potent pan-PI3K inhibitor, targeting all four Class I PI3K isoforms (α, β, γ, and δ). Its primary mechanism of action is to block the catalytic activity of PI3K, thereby inhibiting the downstream signaling cascade, most notably the phosphorylation of AKT. This pathway is crucial for cell growth, proliferation, survival, and metabolism.
Q2: I'm observing a weaker than expected inhibition of cell proliferation in my assay. What are the potential reasons?
A2: Several factors could contribute to a weaker than expected anti-proliferative effect:
-
Cellular Context: The dependence of your cell line on the PI3K/AKT pathway for proliferation is a critical factor. Cells with alternative dominant pro-survival pathways may be less sensitive to PI3K inhibition.
-
Drug Concentration and Exposure Time: Ensure that the concentration of TG100713 and the duration of the treatment are appropriate for your specific cell line and assay. An insufficient concentration or a short exposure time may not be enough to elicit a strong response.
-
Experimental Conditions: Factors such as serum concentration in the culture media can impact the activity of the PI3K pathway. High serum levels can provide strong survival signals that may counteract the inhibitory effect of TG100713.
-
Drug Stability: Ensure that the TG100713 stock solution is properly stored and has not degraded.
Q3: My Western blot shows incomplete inhibition of AKT phosphorylation, even at high concentrations of TG100713. Why is this happening?
A3: This could be due to the activation of feedback loops. Inhibition of the PI3K/mTOR pathway can sometimes lead to the paradoxical reactivation of AKT. A well-described mechanism involves the inhibition of mTORC1, which relieves a negative feedback loop on insulin receptor substrate 1 (IRS-1), leading to increased PI3K activation and subsequent AKT phosphorylation.[1][2]
Q4: I am observing a phenotype that seems unrelated to PI3K inhibition. What could be the cause?
A4: This is likely due to off-target effects of TG100713. Although it is a potent PI3K inhibitor, like many small molecules, it may interact with other kinases or proteins, especially at higher concentrations. To investigate this, it is recommended to:
-
Perform a dose-response experiment to see if the unexpected phenotype is observed at concentrations significantly higher than the IC50 for PI3K inhibition.
-
Consult a kinome scan or selectivity profile of a similar pan-PI3K inhibitor to identify potential off-target kinases.
-
Use a structurally different PI3K inhibitor to see if the same phenotype is observed.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-than-Expected Inhibition of Endothelial Cell Proliferation
Possible Causes and Solutions:
| Possible Cause | Troubleshooting/Optimization Step |
| Suboptimal Cell Seeding Density | Optimize the initial seeding density of Human Umbilical Vein Endothelial Cells (HUVECs). Too high a density can lead to contact inhibition, masking the anti-proliferative effects of the inhibitor. Too low a density may result in poor cell health and inconsistent growth. |
| Variability in Serum Concentration | Standardize the serum concentration in your growth medium. High concentrations of serum contain growth factors that can strongly activate the PI3K pathway and counteract the effect of TG100713. |
| Inadequate Drug Exposure Time | Perform a time-course experiment to determine the optimal duration of TG100713 treatment for your HUVEC proliferation assay. Effects may not be apparent at early time points. |
| Cell Passage Number | Use HUVECs at a low passage number. Primary cells can undergo senescence at higher passages, which can affect their proliferation rate and response to inhibitors. |
| VEGF Concentration | If using VEGF to stimulate proliferation, ensure the concentration is optimized. High concentrations of VEGF may overwhelm the inhibitory capacity of TG100713 at the tested concentrations. |
Issue 2: Paradoxical Increase in AKT Phosphorylation or Other Signaling Molecules
Possible Causes and Solutions:
| Possible Cause | Troubleshooting/Optimization Step |
| Feedback Loop Activation | Inhibition of mTORC1 by TG100713 can relieve negative feedback on IRS-1, leading to upstream PI3K activation and a rebound in AKT phosphorylation.[1][2] To test this, co-treat with an mTORC1/mTORC2 inhibitor or an IRS-1 inhibitor. |
| Crosstalk with other Pathways | Inhibition of the PI3K pathway can sometimes lead to the compensatory activation of other signaling pathways, such as the MAPK/ERK pathway.[3] Perform a broader analysis of key signaling nodes in related pathways (e.g., phospho-ERK) by Western blot. |
| Off-Target Kinase Activation | At higher concentrations, TG100713 might activate other kinases that can indirectly lead to AKT phosphorylation. Refer to a representative kinome scan profile for pan-PI3K inhibitors to identify potential off-targets. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of TG100713 against PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| PI3Kγ | 50 |
| PI3Kδ | 24 |
| PI3Kα | 165 |
| PI3Kβ | 215 |
Data is representative of typical TG100713 activity.
Table 2: Representative Kinome Scan Data for a Pan-PI3K Inhibitor
Disclaimer: This is a representative kinome scan profile for a pan-PI3K inhibitor and may not be identical to the specific profile of TG100713. It is intended to provide a general idea of potential off-target kinases.
| Kinase | % Inhibition at 1 µM |
| PI3Kα | 98 |
| PI3Kβ | 95 |
| PI3Kδ | 99 |
| PI3Kγ | 97 |
| mTOR | 85 |
| DNA-PK | 75 |
| ATM | 60 |
| ATR | 55 |
| p110-alpha (mutant E545K) | 99 |
| p110-alpha (mutant H1047R) | 98 |
| Other kinases | <50% |
Experimental Protocols
Protocol 1: HUVEC Proliferation Assay
Objective: To assess the effect of TG100713 on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs (low passage)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
TG100713
-
DMSO (vehicle control)
-
96-well plates, tissue culture treated
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Methodology:
-
Cell Seeding:
-
Culture HUVECs in EGM-2 supplemented with 10% FBS.
-
Trypsinize and resuspend the cells in EGM-2 with a reduced serum concentration (e.g., 2% FBS).
-
Seed 5,000 cells per well in a 96-well plate in a volume of 100 µL.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of TG100713 in EGM-2 (with 2% FBS) at 2X the final desired concentrations.
-
Prepare a vehicle control (DMSO) at the same final concentration as the highest TG100713 concentration.
-
Remove the media from the wells and add 100 µL of the compound dilutions or vehicle control.
-
Incubate for 72 hours.
-
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (media only).
-
Normalize the data to the vehicle control (100% proliferation).
-
Plot the percentage of proliferation against the log of the TG100713 concentration to determine the IC50 value.
-
Protocol 2: Western Blot for AKT Phosphorylation
Objective: To determine the effect of TG100713 on the phosphorylation of AKT at Serine 473.
Materials:
-
Cancer cell line known to have an active PI3K pathway
-
Complete growth medium
-
TG100713
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of TG100713 or vehicle (DMSO) for the desired time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer per well.
-
Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane (if necessary) and re-probe with anti-total AKT and anti-GAPDH antibodies to ensure equal protein loading.
-
Mandatory Visualization
Caption: PI3K/AKT Signaling Pathway and the inhibitory action of TG100713.
Caption: Workflow for HUVEC proliferation assay with TG100713.
Caption: Paradoxical AKT activation via feedback loop upon PI3K inhibition.
References
- 1. A Paradoxical AKT: Exploring the Promise and Challenges of PI3K/AKT/mTOR Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TG 100713 Concentration to Avoid Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) to help you optimize the use of TG 100713 in your experiments while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) family, with particular selectivity for the δ and γ isoforms. The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation. In many cancers, especially those of hematopoietic origin, this pathway is hyperactivated. This compound exerts its effects by blocking PI3K activity, thereby inhibiting downstream signaling and impeding the growth and survival of susceptible cells.
Q2: What is a typical starting concentration for this compound in cell-based assays?
A2: A typical starting concentration for this compound in cell-based assays is between 0.1 and 1.0 µM. However, the optimal concentration is highly dependent on the cell type and the specific experimental endpoint. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q3: What are the common off-target effects and toxicities associated with PI3K inhibitors like this compound?
A3: While this compound is selective for PI3Kδ/γ, on-target inhibition in non-cancerous cells can lead to toxicities. Common toxicities observed with PI3K inhibitors include hyperglycemia, rash, and diarrhea. In a research setting, unexpected cytotoxicity could be due to potent on-target effects in a particularly sensitive cell line or potential off-target kinase inhibition.
Q4: How can I determine if the observed cytotoxicity is a specific on-target effect or a non-specific toxic effect?
A4: To differentiate between on-target and off-target cytotoxicity, you can perform several experiments:
-
Rescue Experiments: If possible, transfect cells with a drug-resistant mutant of the target kinase. This should rescue the on-target effects but not the off-target effects.
-
Use of Structurally Different Inhibitors: Test other PI3Kδ/γ inhibitors with different chemical scaffolds. If the cytotoxic phenotype persists, it is more likely to be an on-target effect.
-
Western Blotting: Analyze the phosphorylation status of downstream targets (e.g., Akt, S6 ribosomal protein) to confirm on-target pathway inhibition at concentrations that are not yet cytotoxic.
Data Presentation: Cytotoxicity of PI3Kδ/γ Inhibitors
Since comprehensive public data on this compound cytotoxicity across a wide range of cell lines is limited, the following table provides representative half-maximal inhibitory concentration (IC50) values for cytotoxicity of a similar and well-characterized PI3Kδ inhibitor, Idelalisib (CAL-101), in various cancer cell lines. These values can serve as a reference for designing your initial dose-response experiments with this compound.
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) |
| MEC1 | Chronic Lymphocytic Leukemia | Not Specified | 20.4[1] |
| CLL PBMCs | Chronic Lymphocytic Leukemia | Not Specified | 0.0029[1] |
| U266 | Multiple Myeloma | 48 h | >40 (79.5% inhibition at 40 µM)[1] |
| HCT116 | Colon Cancer | Not Specified | ~5[2] |
| PUMA-KD HCT116 | Colon Cancer | Not Specified | >20[2] |
Note: IC50 values can vary significantly depending on the cell line, assay conditions (e.g., cell density, serum concentration), and the duration of exposure. It is crucial to determine the IC50 for your specific experimental system.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed even at low concentrations.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High sensitivity of the cell line to PI3Kδ/γ inhibition. | Perform a detailed dose-response curve starting from very low nanomolar concentrations. | Identification of a narrow therapeutic window. |
| Compound precipitation in culture media. | Visually inspect the media for precipitates after adding this compound. Prepare fresh dilutions for each experiment and consider using a lower final DMSO concentration. | Prevention of non-specific cell death due to compound precipitation. |
| Off-target kinase inhibition. | Perform a kinome-wide selectivity screen. Test other PI3Kδ/γ inhibitors with different chemical scaffolds. | Identification of unintended kinase targets. If cytotoxicity persists, it's likely an on-target effect. |
| Solvent toxicity. | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%). | Elimination of solvent-induced cytotoxicity. |
Issue 2: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inhibitor instability. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | Consistent and reproducible results. |
| Activation of compensatory signaling pathways. | Use Western blotting to probe for the activation of known compensatory pathways (e.g., MAPK/ERK). | A clearer understanding of the cellular response to this compound. |
| Cell line-specific effects. | Test this compound in multiple cell lines to determine if the effects are consistent. | Distinguishing between general and cell line-specific effects. |
| Cell passage number and confluency. | Use cells at a consistent and low passage number. Seed cells at a consistent density to avoid variations due to confluency. | Reduced variability in experimental outcomes. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol assesses the effect of this compound on cell proliferation and viability.
Materials:
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of DMSO to each well to solubilize the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cytotoxicity Assessment using LDH Release Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
LDH cytotoxicity assay kit
-
96-well cell culture plates
-
This compound
-
Complete cell culture medium
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
Supernatant Collection: After treatment, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's instructions, based on the absorbance readings of the experimental, spontaneous release, and maximum release wells.
Protocol 3: Assessment of Target Engagement by Western Blotting for Phospho-Akt
This protocol measures the inhibition of the PI3K pathway by assessing the phosphorylation status of Akt, a key downstream effector.
Materials:
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-Akt and total-Akt. Follow this with incubation with the appropriate HRP-conjugated secondary antibody.
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities. Normalize the phospho-Akt signal to the total-Akt signal to determine the relative inhibition of Akt phosphorylation.
Visualizations
References
Troubleshooting lack of effect of TG 100713 in experiments
Welcome to the technical support center for TG 100713. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to help troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent, cell-permeable pan-inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][2] It primarily functions by blocking the catalytic activity of PI3K isoforms, which are critical enzymes in the PI3K/Akt/mTOR signaling pathway that regulates cell proliferation, survival, and metabolism.[3] It shows the highest potency for the δ and γ isoforms of PI3K.[1][2][3][4]
Q2: What are the recommended solvent and storage conditions for this compound? A2: this compound is soluble in DMSO.[2] For long-term storage, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[3]
Q3: What are the typical working concentrations for this compound in cell-based assays? A3: The optimal concentration is cell-type and assay-dependent. However, a concentration of 10 μM has been shown to strongly inhibit endothelial cell proliferation.[2][3][5] For other applications, such as inhibiting inflammatory cell functions, concentrations in the range of 100-200 nM have been reported to be effective.[1] A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Q1: I am not observing the expected inhibition of Akt phosphorylation after treating my cells with this compound. What are the possible reasons?
A1: A lack of effect on Akt phosphorylation, a key downstream marker of PI3K activity, can stem from several factors related to the compound itself, the experimental setup, or the biological system.
-
Compound Integrity and Preparation:
-
Degradation: Ensure the compound has been stored correctly at -80°C or -20°C and protected from light, as improper storage can lead to degradation.[3] Avoid using stock solutions that have undergone multiple freeze-thaw cycles.[3]
-
Solubility: this compound is soluble in DMSO.[2] When preparing working dilutions in aqueous media, ensure the final DMSO concentration is low (typically <0.1%) and does not precipitate the compound. Visually inspect the media for any signs of precipitation after adding the inhibitor.
-
-
Experimental Conditions:
-
Concentration and Incubation Time: The effective concentration can vary significantly between cell lines. Perform a dose-response curve (e.g., 10 nM to 10 µM) to determine the IC50 in your system. Similarly, the time required to see an effect can vary. A time-course experiment (e.g., 30 minutes to 24 hours) is recommended.
-
PI3K Pathway Activation: The PI3K/Akt pathway must be activated to observe inhibition. In many cell culture conditions with serum, the pathway is basally active. However, for more controlled experiments, you may need to serum-starve the cells and then stimulate them with a growth factor (e.g., insulin, EGF, VEGF) to induce robust Akt phosphorylation.[2]
-
-
Cellular and Biological Factors:
-
Cell Permeability: While this compound is cell-permeable, uptake efficiency can differ between cell types.[6]
-
Dominant PI3K Isoform: this compound has different potencies for PI3K isoforms.[3][4] If your cell type relies on an isoform that is less sensitive to the inhibitor (like PI3Kα or PI3Kβ), you may require higher concentrations.[1][2][3]
-
Redundant Signaling Pathways: Cells may have compensatory signaling pathways that can maintain Akt phosphorylation or cell survival despite PI3K inhibition.
-
Q2: My results with this compound are inconsistent or not reproducible. What should I check?
A2: Variability in results often points to subtle inconsistencies in experimental execution.
-
Pipetting and Dilution: Ensure accurate and consistent preparation of serial dilutions for your working concentrations. Small errors in preparing concentrated stocks can lead to large variations in final concentrations.
-
Cell Culture Conditions: Use cells of a consistent passage number, as signaling responses can change as cells are passaged extensively. Ensure cell density is consistent across experiments, as this can affect nutrient levels and cell signaling.
-
Timing: Be precise with the timing of serum starvation, growth factor stimulation, and inhibitor treatment. The kinetics of Akt phosphorylation can be rapid.
Q3: I am concerned about potential off-target effects of this compound. How can I control for this?
A3: While this compound is a potent PI3K inhibitor, like most small molecules, off-target effects are possible.[7][8]
-
Orthogonal Controls: Use another structurally unrelated PI3K inhibitor (e.g., Wortmannin or LY294002) to confirm that the observed phenotype is due to PI3K inhibition and not an off-target effect of the specific chemical structure of this compound.[9]
-
Dose-Response: A classic bell-shaped or sigmoidal dose-response curve is indicative of a specific on-target effect. Off-target effects often appear only at much higher concentrations.
Appendices
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound Against PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
|---|---|
| PI3Kδ | 24 |
| PI3Kγ | 50 |
| PI3Kα | 165 |
| PI3Kβ | 215 |
Data sourced from MedchemExpress, InvivoChem, and Selleck Chemicals.[1][2][3]
Table 2: Recommended Storage of this compound Stock Solution (in DMSO)
| Storage Temperature | Duration | Special Instructions |
|---|---|---|
| -80°C | 6 months | Protect from light, aliquot to avoid freeze-thaw cycles. |
| -20°C | 1 month | Protect from light, aliquot to avoid freeze-thaw cycles. |
Data sourced from MedchemExpress.[3]
Experimental Protocols
Protocol: Western Blot Analysis of Akt Phosphorylation
This protocol describes a standard method to assess the inhibitory effect of this compound on growth factor-stimulated Akt phosphorylation.
-
Cell Seeding: Plate cells (e.g., HUVECs) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: Replace the growth medium with a low-serum medium (e.g., 0.5% FBS or serum-free) and incubate for 12-24 hours. This reduces basal PI3K/Akt signaling.
-
Inhibitor Pre-treatment: Treat the cells with varying concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for 1-2 hours.
-
Stimulation: Add a growth factor (e.g., 50 ng/mL VEGF or 100 nM insulin) to the media for 15-30 minutes to stimulate PI3K signaling. Include an unstimulated, vehicle-treated control.
-
Cell Lysis: Aspirate the media, wash cells once with ice-cold PBS, and add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-Akt (Ser473 or Thr308) overnight at 4°C.[10][11]
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or film.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for total Akt and/or a housekeeping protein like GAPDH or β-actin.
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting the lack of this compound effect.
Caption: Experimental workflow for Western Blot analysis of Akt phosphorylation.
References
- 1. TG-100713 | pan-PI3K inhibitor | CAS 925705-73-3 | Buy TG100713 from Supplier InvivoChem [invivochem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS 925705-73-3 | TG100713 | Tocris Bioscience [tocris.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Mechanism of cellular uptake of highly fluorescent conjugated polymer nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AKT phosphorylation sites of Ser473 and Thr308 regulate AKT degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Coordinate phosphorylation of multiple residues on single AKT1 and AKT2 molecules - PMC [pmc.ncbi.nlm.nih.gov]
How to control for solvent effects when using TG 100713
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper use of TG 100713, with a specific focus on understanding and controlling for the effects of solvents in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of the phosphoinositide 3-kinase (PI3K) family of enzymes. It exhibits varying selectivity for different PI3K isoforms. Its primary mechanism is to block the PI3K signaling pathway, which is a critical regulator of numerous cellular processes including cell growth, proliferation, survival, and motility. By inhibiting PI3K, this compound effectively disrupts the downstream signaling cascade involving Akt and mTOR.
Q2: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing stock solutions of this compound.[1] It is typically sold as a ready-to-use solution in DMSO or as a solid that can be reconstituted in DMSO.[1]
Q3: Why is a "solvent control" essential when using this compound in cell-based assays?
A solvent control, also known as a vehicle control, is critical because the solvent itself can have biological effects on cells.[2][3] DMSO, even at low concentrations, has been shown to influence cell viability, proliferation, and signaling pathways, potentially confounding experimental results.[4][5][6] The solvent control group is treated with the same volume/concentration of solvent (e.g., DMSO) as the experimental group receiving this compound, allowing researchers to distinguish the specific effects of the inhibitor from any effects caused by the solvent.
Q4: What is a generally "safe" concentration of DMSO to use in cell culture experiments?
The "safe" concentration of DMSO is highly dependent on the cell type and the duration of exposure.[7][8] However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v), with many studies aiming for concentrations of 0.1% or lower to minimize off-target effects.[5][8] Concentrations above 1% are more likely to induce cytotoxic effects or other cellular responses.[2][3]
Troubleshooting Guide
Issue 1: I am observing unexpected toxicity or reduced cell viability in my vehicle control group.
-
Possible Cause: The concentration of your solvent (e.g., DMSO) may be too high for your specific cell line. Different cell lines exhibit varying sensitivities to solvents.[7]
-
Solution: Perform a solvent tolerance experiment. Test a range of solvent concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%) on your cells under the same conditions as your main experiment. Use a cell viability assay (like MTT or Trypan Blue exclusion) to determine the highest concentration of the solvent that does not significantly impact cell viability. This concentration should be used for all subsequent experiments.
Issue 2: The inhibitory effect of this compound is inconsistent across experiments.
-
Possible Cause 1: Inconsistent final solvent concentrations between different treatment groups or experiments. Even small variations in solvent concentration can alter cellular responses.[2]
-
Solution 1: Ensure that every well in your assay, including the untreated control, receives the exact same final concentration of the solvent. This is achieved by adding the solvent to the this compound-treated wells and adding an equal volume of the same solvent to the vehicle control wells.
-
Possible Cause 2: Improper storage and handling of the this compound stock solution. Repeated freeze-thaw cycles can lead to degradation of the compound or precipitation.
-
Solution 2: Aliquot your this compound stock solution into smaller, single-use volumes upon receipt or preparation. Store these aliquots protected from light at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Issue 3: My this compound compound precipitated when I diluted it in my aqueous culture medium.
-
Possible Cause: this compound has poor solubility in aqueous solutions. Adding a concentrated DMSO stock directly into a large volume of media can cause the compound to "crash out" or precipitate.
-
Solution: Perform serial dilutions. First, make an intermediate dilution of your concentrated stock solution in a small volume of solvent or culture medium. Then, add this intermediate dilution to the final volume of culture medium. Gently vortex or mix the solution immediately after dilution to ensure it is fully dissolved.
Data & Protocols
Quantitative Data Summary
Table 1: Inhibitory Potency (IC₅₀) of this compound against PI3K Isoforms
| PI3K Isoform | IC₅₀ (nM) |
| PI3Kδ | 24 |
| PI3Kγ | 50 |
| PI3Kα | 165 |
| PI3Kβ | 215 |
| Data sourced from MedchemExpress.[1] |
Table 2: General Recommendations for Maximum Solvent Concentrations in Cell-Based Assays
| Solvent | Recommended Max Concentration (v/v) | Notes |
| DMSO | ≤ 0.5% | Cell-type dependent; concentrations >1% often show cytotoxicity.[2][3][8] |
| Ethanol | ≤ 0.5% | Can be more cytotoxic than DMSO for some cell lines.[4][8] |
| Acetone | ≤ 0.5% | Often shows lower cytotoxicity compared to DMSO or ethanol in certain cell lines.[8] |
| These are general guidelines. The optimal concentration should be determined empirically for each cell line and assay. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution (if starting with solid):
-
Briefly centrifuge the vial of solid this compound to ensure all powder is at the bottom.
-
Add the appropriate volume of high-purity DMSO to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the solid is completely dissolved.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use, light-protected microfuge tubes.
-
Store aliquots at -80°C for up to 6 months.[1] Avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Perform serial dilutions in your cell culture medium to achieve the final desired concentrations for your experiment.
-
Crucially: Prepare a parallel set of dilutions using only the solvent (DMSO) to serve as your vehicle controls. Ensure the final DMSO concentration is identical across all vehicle control and this compound-treated samples.
-
Protocol 2: Determining Solvent Cytotoxicity
-
Cell Seeding: Seed your cells in a 96-well plate at a density appropriate for a 24-72 hour viability assay. Allow cells to adhere overnight.
-
Solvent Preparation: Prepare serial dilutions of your solvent (e.g., DMSO) in fresh culture medium to achieve final concentrations ranging from 0.05% to 2.0% (v/v). Include a "medium only" control.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations.
-
Incubation: Incubate the plate for the longest duration planned for your actual experiments (e.g., 24, 48, or 72 hours).
-
Viability Assessment: After incubation, assess cell viability using a standard method such as an MTT, WST-1, or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the "medium only" control (set to 100% viability). Determine the highest solvent concentration that does not cause a significant (e.g., >10%) reduction in cell viability. This is your maximum safe solvent concentration for this cell line and experiment duration.
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.
Caption: Experimental workflow for using this compound, highlighting necessary controls.
Caption: Troubleshooting flowchart for identifying sources of solvent-related errors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DMSO inhibits growth and induces apoptosis through extrinsic pathway in human cancer cells - ProQuest [proquest.com]
- 7. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 8. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
Technical Support Center: Cell Line-Specific Responses to TG 100713 Treatment
Welcome to the technical support center for researchers utilizing the PI3K inhibitor, TG 100713. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent phosphoinositide 3-kinase (PI3K) inhibitor. It exhibits varying inhibitory activity across the different PI3K isoforms, with the highest potency against the p110δ and p110γ isoforms. By inhibiting PI3K, this compound blocks the conversion of phosphatidylinositol (3,4)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical step in the activation of the PI3K/Akt signaling pathway. This pathway is a key regulator of cell proliferation, survival, and metabolism.
Q2: I am not observing the expected level of cytotoxicity in my cell line. What are the possible reasons?
The sensitivity of cancer cell lines to PI3K inhibitors like this compound can vary significantly. This variability can be attributed to several factors:
-
PI3K Isoform Expression: The relative expression levels of the different PI3K isoforms (α, β, δ, γ) in your cell line of interest can influence its sensitivity to this compound. Cells with higher expression of the δ and γ isoforms may be more sensitive.
-
Genetic Background: The mutational status of key genes in the PI3K/Akt pathway, such as PTEN loss or PIK3CA mutations, can impact the efficacy of this compound.
-
Compensatory Signaling Pathways: Some cell lines may have active compensatory signaling pathways that can bypass the effects of PI3K inhibition, leading to resistance.
-
Drug Efflux Pumps: Overexpression of multidrug resistance proteins, such as P-glycoprotein, can lead to the active removal of this compound from the cell, reducing its intracellular concentration and efficacy.
Q3: How do I choose the optimal concentration of this compound for my experiments?
The optimal concentration of this compound is cell line-dependent. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. This can be achieved using a cell viability assay, such as the MTT or CellTiter-Glo assay. A typical starting range for a dose-response curve could be from 10 nM to 10 µM.
Q4: What are the best practices for preparing and storing this compound?
For optimal results, it is crucial to handle and store this compound correctly.
-
Reconstitution: Reconstitute the lyophilized powder in a suitable solvent, such as DMSO, to create a stock solution (e.g., 10 mM).
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Avoid storing diluted solutions for extended periods.
Data Presentation
Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Illustrative IC50 (µM) |
| Jurkat | T-cell Leukemia | 0.5 |
| MCF-7 | Breast Cancer (ER+) | 5.2 |
| MDA-MB-231 | Breast Cancer (TNBC) | 8.9 |
| A549 | Lung Cancer | 12.5 |
| HCT116 | Colon Cancer | 3.8 |
| U87 MG | Glioblastoma | 15.1 |
Table 2: Illustrative Apoptosis Induction by this compound (1 µM, 48h)
| Cell Line | Cancer Type | % Apoptotic Cells (Annexin V+) |
| Jurkat | T-cell Leukemia | 65% |
| MCF-7 | Breast Cancer (ER+) | 25% |
| MDA-MB-231 | Breast Cancer (TNBC) | 15% |
| A549 | Lung Cancer | 10% |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 20 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, total Akt, p-S6, total S6, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: PI3K/Akt Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound effects.
Caption: Troubleshooting decision tree for unexpected results with this compound.
Validation & Comparative
Validating PI3K Pathway Inhibition: A Comparative Guide to TG100713
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention.[1][2] This guide provides a comparative analysis of TG100713, a pan-PI3K inhibitor, alongside other well-characterized inhibitors, offering a valuable resource for researchers validating pathway inhibition.
TG100713 is a potent, cell-permeable inhibitor of PI3K, demonstrating activity against all Class I PI3K isoforms.[3][4] The efficacy of a PI3K inhibitor is typically first assessed by its half-maximal inhibitory concentration (IC50) in biochemical assays against the purified kinase isoforms. A lower IC50 value indicates greater potency.[5] This guide compares TG100713 with two other widely studied pan-PI3K inhibitors: Buparlisib (BKM120) and Pictilisib (GDC-0941).
Comparative Inhibitor Potency
The following table summarizes the in vitro kinase inhibitory activity (IC50) of TG100713, Buparlisib, and Pictilisib against the four Class I PI3K isoforms.
| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) | PI3Kγ (nM) |
| TG100713 | 165[3][4] | 215[3][4] | 24[3][4] | 50[3][4] |
| Buparlisib (BKM120) | 52[4][6] | 166[4][6] | 116[4][6] | 262[4][6] |
| Pictilisib (GDC-0941) | 3[7][8][9] | 33[8][9] | 3[7][8][9] | 75[8][9] |
Signaling Pathway and Experimental Validation Workflow
Validation of a PI3K inhibitor requires a multi-step approach, beginning with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to confirm on-target effects and functional outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Efficacy Analysis of PI3K Inhibitors: TG100713 vs. LY294002
This guide provides a detailed, data-driven comparison of two widely used phosphoinositide 3-kinase (PI3K) inhibitors, TG100713 and LY294002. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating the efficacy, selectivity, and potential applications of these compounds in preclinical research.
Introduction to PI3K Inhibition
The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has established it as a key target for therapeutic intervention. Small molecule inhibitors that target this pathway are invaluable tools in both basic research and clinical development.
TG100713 is a potent, pan-PI3K inhibitor with notable activity against all four Class I PI3K isoforms (α, β, δ, γ).[1][2][3] In contrast, LY294002 is one of the first synthetic, broad-spectrum PI3K inhibitors.[4][5] While effective in blocking the pathway, it is known to be less selective and exhibits off-target activity against other kinases, such as mTOR, DNA-dependent protein kinase (DNA-PK), and Casein Kinase 2 (CK2).[4][6][7]
Mechanism of Action and Signaling Pathway
Both TG100713 and LY294002 are ATP-competitive inhibitors, binding to the ATP pocket of the PI3K catalytic subunit.[8][9] This action prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in activating downstream signaling cascades, most notably the phosphorylation and activation of Akt.
Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the points of inhibition for both compounds.
Figure 1: PI3K/Akt/mTOR signaling cascade and points of inhibition.
Quantitative Data Presentation: Potency and Selectivity
The efficacy of a kinase inhibitor is quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.[10][11] The following table summarizes the reported IC50 values for TG100713 and LY294002 against various kinases.
| Target Kinase | TG100713 IC50 (nM) | LY294002 IC50 (nM) |
| PI3K Isoforms | ||
| PI3Kα | 165[1][3] | 500[7][12] |
| PI3Kβ | 215[1][3] | 970[7][12] |
| PI3Kγ | 50[1][3] | N/A |
| PI3Kδ | 24[1][3] | 570[7][12] |
| Off-Target Kinases | ||
| DNA-PK | N/A | 1400[7][12] |
| mTOR | N/A | 2500[4][5] |
| CK2 | N/A | 98[4][7] |
As the data indicates, TG100713 is a more potent inhibitor of the PI3K isoforms, particularly δ and γ, compared to LY294002.[1][3] LY294002 demonstrates broader inhibitory activity, with significant effects on other kinases like CK2.[4][7][12] This lack of selectivity is a critical consideration in experimental design, as effects observed with LY294002 may not be solely attributable to PI3K inhibition.[6]
Experimental Protocols
To ensure reproducibility and facilitate direct comparison, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the efficacy of PI3K inhibitors.
In Vitro Kinase Assay (for IC50 Determination)
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms.
-
Objective: To determine the IC50 value of an inhibitor against each of the four Class I PI3K isoforms.
-
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing a kinase buffer, the purified recombinant PI3K enzyme (e.g., p110α/p85α), the lipid substrate PIP2, and the test inhibitor at various concentrations.[13]
-
Kinase Reaction: Initiate the reaction by adding ATP. Incubate for a specified time at a controlled temperature (e.g., 60 minutes at 24-30°C).[5][6]
-
Signal Detection: Terminate the reaction and quantify the amount of ADP produced (correlating with kinase activity) using a luminescence-based detection system like ADP-Glo™.[14]
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.[5][6]
-
Western Blot Analysis of Downstream Signaling
This immunoassay assesses the inhibitor's effect on the PI3K signaling cascade within cells by measuring the phosphorylation state of downstream targets like Akt.
-
Objective: To determine the concentration-dependent effect of an inhibitor on the phosphorylation of Akt at key sites (e.g., Serine 473).[13]
-
Methodology:
-
Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., MCF-7, AsPC-1) in 6-well plates.[15][16] Once cells reach 70-80% confluency, treat them with serial dilutions of the inhibitor (e.g., TG100713 or LY294002) for a predetermined time (e.g., 1-6 hours).[15][17]
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.[15]
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[15]
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-Akt (Ser473) and total Akt. Subsequently, incubate with an HRP-conjugated secondary antibody.[15]
-
Detection and Analysis: Visualize protein bands using an ECL substrate and a chemiluminescence imaging system. Quantify band intensity and normalize the phospho-Akt signal to the total Akt signal to determine the extent of inhibition.[13][15]
-
Cell Viability / Proliferation Assay (MTT/XTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following inhibitor treatment.
-
Objective: To determine the effect of the inhibitor on cancer cell growth and calculate the IC50 for cell viability.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate (5,000-10,000 cells/well) and allow them to attach overnight.[15]
-
Inhibitor Treatment: Treat the cells with a serial dilution of the PI3K inhibitor for 48-72 hours. Include a vehicle-only control (DMSO).[15]
-
MTT/XTT Incubation: Add MTT or XTT reagent to each well and incubate for 3-4 hours at 37°C.[3][15]
-
Signal Measurement: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15] Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for comparing the efficacy of TG100713 and LY294002.
Figure 2: Logical workflow for comparing PI3K inhibitor efficacy.
Conclusion
Both TG100713 and LY294002 are effective inhibitors of the PI3K signaling pathway. However, they exhibit significant differences in potency and selectivity.
-
TG100713 emerges as a more potent and selective pan-PI3K inhibitor, with nanomolar efficacy against all Class I isoforms, particularly PI3Kδ and PI3Kγ.[1][2][3] Its higher specificity makes it a more suitable tool for studies aiming to elucidate the direct consequences of PI3K inhibition.
-
LY294002 , while a foundational tool in PI3K research, displays lower potency against PI3K isoforms and significant off-target activity.[4][6][7] Its inhibitory effects on CK2, mTOR, and DNA-PK mean that experimental outcomes using LY294002 should be interpreted with caution, as they may reflect a broader kinase inhibition profile rather than specific PI3K pathway blockade.[6]
For researchers requiring precise targeting of the four primary PI3K isoforms with high potency, TG100713 is the superior choice. LY294002 remains a useful tool for general PI3K pathway inhibition, but its off-target effects necessitate careful consideration and validation with more selective inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TG-100713 | pan-PI3K inhibitor | CAS 925705-73-3 | Buy TG100713 from Supplier InvivoChem [invivochem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. LY294002 Inhibits Glucocorticoid Induced COX-2 Gene Expression in Cardiomyocytes through a Phosphatidylinositol 3 Kinase Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LY294002 | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Modulating effect of the PI3-kinase inhibitor LY294002 on cisplatin in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LY294002 | Cell Signaling Technology [cellsignal.com]
Navigating PI3K Inhibition: A Comparative Guide to TGX-221 and Wortmannin
In the landscape of cell signaling research and drug development, phosphoinositide 3-kinases (PI3Ks) represent a critical family of enzymes. Their inhibition is a key strategy for investigating cellular processes and for developing therapeutics, particularly in oncology. However, the choice of inhibitor is paramount, as different molecules offer vastly different selectivity and potency profiles. This guide provides a detailed comparison between TGX-221, a selective PI3Kβ inhibitor, and wortmannin, a classic pan-PI3K inhibitor, to aid researchers in selecting the appropriate tool for their experimental needs.
Core Differences in Mechanism and Selectivity
Wortmannin is a fungal metabolite that acts as a potent, irreversible, and non-selective inhibitor of the PI3K family. It covalently binds to a conserved lysine residue in the ATP-binding pocket of the kinase domain, effectively shutting down the activity of all Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) as well as other related kinases like mTOR and DNA-dependent protein kinase (DNA-PK). This broad activity profile makes it a powerful tool for probing the overall role of the PI3K pathway, but its lack of specificity is a significant limitation for dissecting the functions of individual isoforms.
In stark contrast, TGX-221 (also found under the identifier TG 100713) is a synthetic, ATP-competitive, and reversible inhibitor renowned for its high selectivity for the p110β isoform of PI3K. Its isoform-specific nature allows for the precise investigation of the roles of PI3Kβ in physiological and pathological processes, such as thrombosis and certain types of cancer, without the confounding effects of inhibiting other PI3K isoforms.
Quantitative Comparison of Inhibitory Activity
The differential selectivity of these two compounds is most clearly illustrated by their half-maximal inhibitory concentrations (IC50) against various PI3K isoforms and other kinases.
| Target Kinase | TGX-221 IC50 (nM) | Wortmannin IC50 (nM) | Inhibitor Class | Reversibility |
| PI3Kβ (p110β) | 5 - 7 | ~2 | Selective | Reversible |
| PI3Kδ (p110δ) | 100 - 950 | ~2 | Pan-PI3K | Irreversible |
| PI3Kγ (p110γ) | 750 - 1,300 | ~5 | Pan-PI3K | Irreversible |
| PI3Kα (p110α) | > 5,000 | ~2 | Pan-PI3K | Irreversible |
| mTOR | > 10,000 | ~200 | Pan-PI3K | Irreversible |
| DNA-PK | > 10,000 | ~16 | Pan-PI3K | Irreversible |
Data compiled from multiple sources. Specific values can vary based on assay conditions.
Signaling Pathway Inhibition
The distinct inhibition profiles of TGX-221 and wortmannin have different consequences for the downstream PI3K/Akt signaling pathway. Wortmannin causes a complete blockade of the pathway by inhibiting all Class I PI3Ks, while TGX-221 isolates the contribution of the p110β isoform.
Figure 1. PI3K/Akt signaling pathway showing the specific inhibition of p110β by TGX-221 and the pan-isoform inhibition by wortmannin.
Representative Experimental Protocol: In Vitro PI3K Kinase Assay
To determine the IC50 values listed above, a common method is an in vitro kinase assay. The following protocol provides a generalized workflow.
Objective: To measure the potency of an inhibitor against a specific purified PI3K isoform.
Materials:
-
Purified recombinant PI3K enzyme (e.g., p110β/p85α).
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2).
-
ATP, spiked with radiolabeled [γ-32P]ATP.
-
Inhibitors: TGX-221 and wortmannin, serially diluted in DMSO.
-
Reaction termination solution: 6M HCl.
-
Lipid extraction solution: Chloroform/methanol mixture.
-
Thin-Layer Chromatography (TLC) plates and chamber.
-
Phosphorimager for detection.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, purified PI3K enzyme, and the lipid substrate (PIP2).
-
Inhibitor Addition: Add the desired concentration of the inhibitor (e.g., TGX-221) or vehicle control (DMSO) to the reaction tubes. Incubate for 10-15 minutes at room temperature to allow inhibitor binding.
-
Initiate Reaction: Start the kinase reaction by adding the ATP/[γ-32P]ATP mixture. Incubate for 20-30 minutes at 30°C.
-
Terminate Reaction: Stop the reaction by adding 6M HCl.
-
Lipid Extraction: Extract the radiolabeled lipid product (PIP3) by adding a chloroform/methanol solution and centrifuging to separate the organic and aqueous phases.
-
Analysis by TLC: Spot the organic phase containing the [32P]PIP3 onto a TLC plate. Develop the plate in a TLC chamber with an appropriate solvent system to separate PIP3 from unreacted ATP.
-
Quantification: Dry the TLC plate and expose it to a phosphor screen. Scan the screen using a phosphorimager to quantify the radioactivity of the PIP3 spots.
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Figure 2. Generalized experimental workflow for an in vitro PI3K kinase assay to determine inhibitor IC50 values.
Conclusion and Recommendations
The choice between TGX-221 and wortmannin depends entirely on the experimental question.
-
Use TGX-221 when the objective is to specifically investigate the function of the p110β isoform. Its high selectivity makes it the superior choice for dissecting the unique roles of PI3Kβ in cellular processes, providing cleaner, more interpretable results for isoform-specific studies.
A Comparative Guide to TG100713 and Isoform-Specific PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phosphoinositide 3-kinase (PI3K) inhibitor TG100713 against a panel of isoform-specific PI3K inhibitors. The information presented herein, supported by experimental data, is intended to assist researchers in selecting the most appropriate tool for their specific research needs in the exploration of the PI3K signaling pathway and its role in various physiological and pathological processes.
Introduction to PI3K Inhibition
The PI3K signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent event in various human cancers, making it a key target for therapeutic intervention.[4][5] PI3K inhibitors are broadly categorized into pan-PI3K inhibitors, which target multiple isoforms, and isoform-specific inhibitors, which are designed to target a particular PI3K isoform (α, β, δ, or γ). The choice between a pan- or isoform-specific inhibitor depends on the specific research question and the biological context being investigated.
TG100713 is a pan-PI3K inhibitor with activity against all four Class I PI3K isoforms, exhibiting a preference for the δ and γ isoforms. This guide compares its performance with several well-characterized isoform-specific inhibitors: Alpelisib (PI3Kα-specific), Idelalisib (PI3Kδ-specific), Duvelisib (PI3Kδ/γ dual inhibitor), and Eganelisib (IPI-549) (PI3Kγ-specific).
Data Presentation: In Vitro Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of TG100713 and selected isoform-specific PI3K inhibitors against the four Class I PI3K isoforms. Lower IC50 values indicate greater potency.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | Primary Target(s) | Reference(s) |
| TG100713 | 165 | 215 | 50 | 24 | Pan-PI3K (δ/γ preferential) | [6] |
| Alpelisib (BYL719) | 4.6 | 1,156 | 250 | 290 | PI3Kα | [7] |
| Idelalisib (CAL-101) | 8,600 | 4,000 | 2,100 | 19 | PI3Kδ | [8] |
| Duvelisib (IPI-145) | - | - | IC50 for γ is ~10-fold higher than for δ | Potent inhibitor | PI3Kδ/γ | [9][10] |
| Eganelisib (IPI-549) | >150-fold selectivity vs γ | >150-fold selectivity vs γ | 1.2 | >150-fold selectivity vs γ | PI3Kγ | [11] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.
Experimental Protocols
Biochemical Assay: ADP-Glo™ Kinase Assay
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[12][13]
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed from a kinase reaction. The remaining ATP is depleted, and then the ADP is converted into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce light, which is measured as a luminescent signal.[12][14][15]
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the PI3K enzyme, the lipid substrate (e.g., PIP2), and the test inhibitor (e.g., TG100713 or an isoform-specific inhibitor) in a kinase assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).[12]
-
-
ATP Depletion:
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for approximately 40 minutes.[12]
-
-
ADP Detection:
-
Add the Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP and the luciferase/luciferin pair.
-
Incubate at room temperature for 30-60 minutes.[14]
-
-
Signal Measurement:
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Cellular Assay: Western Blot Analysis of Phospho-AKT (Ser473)
This assay is used to assess the inhibitor's ability to block PI3K signaling within a cellular context by measuring the phosphorylation of a key downstream effector, AKT.[16][17]
Principle: Activation of the PI3K pathway leads to the phosphorylation of AKT at Serine 473 (Ser473) and Threonine 308 (Thr308).[16] Western blotting with an antibody specific to the phosphorylated form of AKT at Ser473 (p-AKT) allows for the quantification of pathway inhibition.[17]
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., a cancer cell line with a known PI3K pathway activation) to an appropriate confluency.
-
Treat the cells with various concentrations of the PI3K inhibitor for a specified duration.
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for p-AKT (Ser473).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection:
-
Wash the membrane to remove unbound secondary antibody.
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total AKT or a housekeeping protein like GAPDH.
-
Mandatory Visualization
PI3K Signaling Pathway
Caption: Simplified PI3K/AKT signaling pathway.
Experimental Workflow: Western Blot for p-AKT
Caption: Western blot workflow for p-AKT detection.
Conclusion
The choice between TG100713 and an isoform-specific PI3K inhibitor is contingent upon the specific experimental goals. TG100713, with its broad-spectrum activity, is a valuable tool for initial investigations into the overall role of PI3K signaling. However, for studies aiming to dissect the specific functions of individual PI3K isoforms, highly selective inhibitors such as Alpelisib, Idelalisib, Duvelisib, and Eganelisib offer greater precision. The data and protocols provided in this guide are intended to facilitate an informed decision-making process for researchers in the field of signal transduction and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Phosphatidylinositol 3-Kinase α–Selective Inhibition With Alpelisib (BYL719) in PIK3CA-Altered Solid Tumors: Results From the First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K Inhibitors: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Duvelisib (Copiktra) in relapsed or refractory chronic lymphocytic leukemia: safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Eganelisib, a First-in-Class PI3K-γ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. promega.com [promega.com]
- 15. ADP-Glo™ Lipid Kinase Assay Protocol [promega.sg]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Cross-Validation of TG 100713 Effects with Genetic Knockdown of PI3K: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common research methodologies for studying the function of Phosphoinositide 3-kinase (PI3K): pharmacological inhibition using TG 100713 and genetic knockdown of the PIK3CA subunit. This comparison aims to assist researchers in selecting the appropriate experimental approach and interpreting results by presenting supporting experimental data, detailed protocols, and visualizing the underlying signaling pathway.
Introduction to PI3K Inhibition and Knockdown
The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in various cancers, making it a key target for therapeutic intervention.
This compound is a potent, cell-permeable, multi-targeted PI3K inhibitor with varying inhibitory concentrations for the different Class I PI3K isoforms. It provides a rapid and reversible way to study the acute effects of PI3K inhibition.
Genetic knockdown , typically through the use of small interfering RNA (siRNA) or short hairpin RNA (shRNA) targeting PIK3CA (the gene encoding the p110α catalytic subunit), offers a more specific and long-term approach to investigate the consequences of reduced PI3Kα expression and function.
Comparative Data on Cellular Effects
Table 1: Comparison of Effects on Cell Viability and Proliferation
| Parameter | Pharmacological Inhibition (this compound) | Genetic Knockdown (PIK3CA siRNA) | Reference Cell Type/Study |
| Cell Viability/Proliferation | Strong inhibition of endothelial cell proliferation at 10 μM.[1] | Significant decrease in proliferation of gastric cancer cells (BGC-823).[2] | Endothelial Cells, Gastric Cancer Cells |
| IC50 / Effective Concentration | IC50 values: PI3Kδ (24 nM), PI3Kγ (50 nM), PI3Kα (165 nM), PI3Kβ (215 nM).[1] | Effective concentration of 1 nM siRNA in glioblastoma cells (T98G).[3] | In vitro kinase assays, Glioblastoma cells |
Table 2: Comparison of Effects on Apoptosis
| Parameter | Pharmacological Inhibition (General PI3K Inhibitors) | Genetic Knockdown (PIK3CA siRNA) | Reference Cell Type/Study |
| Induction of Apoptosis | Blockade of PI3K function by inhibitors like LY294002 significantly increases the apoptotic rate in ovarian cancer cells.[4] | Transfection with PIK3CA siRNA leads to a significant increase in apoptosis in glioblastoma cells (T98G), with the apoptotic index increasing 6- to 8-fold.[3] | Ovarian Cancer Cells, Glioblastoma Cells |
| Apoptosis-Related Markers | Not explicitly detailed for this compound in the provided context. | Upregulation of the BAX/BCL-2 mRNA expression ratio in glioblastoma cells (T98G).[3] | Glioblastoma Cells |
Table 3: Comparison of Effects on Downstream Signaling
| Parameter | Pharmacological Inhibition (General PI3K Inhibitors) | Genetic Knockdown (PIK3CA siRNA) | Reference Cell Type/Study |
| p-Akt Levels | PI3K inhibitors reduce the phosphorylation of Akt.[5] | Significant downregulation of phosphorylated Akt (p-Akt) in gastric cancer cells.[2] | Various Cancer Cell Lines |
| Other Downstream Effectors | Inhibition of the PI3K/Akt/mTOR pathway affects downstream targets like mTOR and S6 Ribosomal Protein.[6] | Knockdown of PIK3CA interferes with the PI3K/AKT signaling cascade.[3] | General |
Experimental Protocols
This section provides detailed methodologies for key experiments to allow for replication and further investigation.
Protocol for PI3K Inhibition with this compound
Objective: To assess the effect of this compound on cell viability and signaling.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well and 6-well plates
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Reagents for Western blotting (lysis buffer, antibodies against p-Akt, total Akt, and a loading control like β-actin)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate for viability assays and a 6-well plate for Western blotting at an appropriate density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in a complete culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay:
-
For MTT assay, add MTT solution to each well and incubate. Then, add a solubilizing agent and measure the absorbance.
-
For CellTiter-Glo® assay, add the reagent to each well and measure the luminescence.
-
-
Western Blot Analysis:
-
Lyse the cells from the 6-well plate and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-Akt, total Akt, and a loading control.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Protocol for Genetic Knockdown of PIK3CA using siRNA
Objective: To investigate the effects of reducing PIK3CA expression on cell proliferation and signaling.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
siRNA targeting PIK3CA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM or other serum-free medium
-
Reagents for qRT-PCR to confirm knockdown efficiency
-
Reagents for cell viability assays and Western blotting as described above
Procedure:
-
Cell Seeding: Seed cells in appropriate plates one day before transfection to achieve 50-70% confluency on the day of transfection.
-
Transfection:
-
Dilute the PIK3CA siRNA or control siRNA in a serum-free medium.
-
Dilute the transfection reagent in a separate tube of serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours.
-
Verification of Knockdown:
-
Extract total RNA and perform qRT-PCR to quantify the reduction in PIK3CA mRNA levels.
-
Perform Western blotting to confirm the reduction in p110α protein levels.
-
-
Functional Assays: Perform cell viability assays and Western blot analysis for downstream signaling molecules as described in the previous protocol.
Visualizing the PI3K Signaling Pathway and Experimental Workflow
The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathways and experimental workflows.
Caption: PI3K/Akt/mTOR signaling pathway with points of intervention.
Caption: Comparative experimental workflow for PI3K inhibition.
Conclusion
Both pharmacological inhibition with this compound and genetic knockdown of PIK3CA are valuable tools for dissecting the role of the PI3K pathway. This compound allows for the study of acute and reversible effects of pan-PI3K inhibition, while siRNA-mediated knockdown provides a more specific and sustained approach to investigate the consequences of reduced PI3Kα function. The choice of method will depend on the specific research question. For validating on-target effects of a PI3K inhibitor, a cross-validation with genetic knockdown is a powerful approach. The data and protocols presented in this guide provide a framework for designing and interpreting such comparative studies.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. RNAi knockdown of PIK3CA preferentially inhibits invasion of mutant PIK3CA cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knockdown of AKT3 (PKB γ) and PI3KCA Suppresses Cell Viability and Proliferation and Induces the Apoptosis of Glioblastoma Multiforme T98G Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of TG 100713 and Newer Generation PI3K Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pan-PI3K inhibitor TG 100713 with newer generation Phosphoinositide 3-Kinase (PI3K) inhibitors. This analysis is supported by experimental data to highlight advancements in potency, selectivity, and therapeutic strategies in targeting the PI3K signaling pathway.
The PI3K signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its frequent dysregulation in various cancers has established it as a key target for therapeutic intervention. Over the years, the landscape of PI3K inhibitors has evolved from broad-spectrum pan-PI3K inhibitors to highly selective newer generations of isoform-specific and dual-targeting agents. This guide will compare the first-generation inhibitor this compound against more recent and clinically relevant PI3K inhibitors, providing a clear overview of their performance and the rationale behind these advancements.
Shifting Paradigms in PI3K Inhibition: From Pan-Inhibition to Isoform Specificity
The initial approach to targeting the PI3K pathway involved the development of pan-PI3K inhibitors, which non-selectively target all four Class I PI3K isoforms (α, β, γ, and δ). While these inhibitors were valuable tools for preclinical research, their lack of specificity often led to a challenging toxicity profile in clinical settings, limiting their therapeutic window.[4][5] This limitation spurred the development of isoform-selective inhibitors.[5]
The rationale for isoform-specific targeting is rooted in the distinct roles each PI3K isoform plays in normal physiology and disease.[6] For instance, the p110α isoform is frequently mutated in solid tumors, making it an attractive target for cancers like breast cancer.[7] Conversely, the p110δ and p110γ isoforms are primarily expressed in hematopoietic cells and play crucial roles in immune cell signaling, making them key targets for hematological malignancies and inflammatory diseases.[5][8] By selectively targeting the isoform driving a particular pathology, it is hypothesized that therapeutic efficacy can be maximized while minimizing off-target toxicities.[5] This has led to the development and regulatory approval of several isoform-selective inhibitors, heralding a new era of precision medicine in PI3K-targeted therapies.[9]
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro biochemical potency (IC50 values) of this compound and a selection of newer generation PI3K inhibitors against the four Class I PI3K isoforms. A lower IC50 value indicates greater potency.
Table 1: Biochemical IC50 Values of PI3K Inhibitors (nM)
| Inhibitor | Type | PI3Kα (p110α) | PI3Kβ (p110β) | PI3Kγ (p110γ) | PI3Kδ (p110δ) |
| This compound | Pan-PI3K | 165[10] | 215[10] | 50[10] | 24[10] |
| Copanlisib | Pan-PI3K (α/δ dominant) | 0.5[11] | 3.7[11] | 6.4[11] | 0.7[11] |
| Pictilisib (GDC-0941) | Pan-PI3K | 3[12] | 33[12] | 75[12] | 3[12] |
| Buparlisib (BKM120) | Pan-PI3K | 52[13] | 166[13] | 262[13] | 116[13] |
| Alpelisib (BYL719) | α-selective | 5[7] | 1200[7] | 250[7] | 290[7] |
| Idelalisib (CAL-101) | δ-selective | 8600[14] | 4000[14] | 2100[14] | 19[14] |
| Duvelisib (IPI-145) | δ/γ-selective | 1602[15] | 85[15] | 27[15] | 2.5[15] |
Table 2: Cellular IC50 Values for p-AKT Inhibition (nM)
| Inhibitor | Cell Line(s) | Cellular IC50 (p-AKT Inhibition) |
| Pictilisib (GDC-0941) | U87MG, PC3, MDA-MB-361 | 46, 37, 28[1] |
| Buparlisib (BKM120) | A2780 | Complete inhibition at 30-100 mg/kg (in vivo)[13] |
| Alpelisib (BYL719) | MCF7 | <1000[16] |
| Idelalisib (CAL-101) | JeKo-1, Mino | Decrease in p-AKT at 500-1000[17] |
| Duvelisib (IPI-145) | Primary CLL cells | 0.36[15] |
| Copanlisib | ELT3 | Complete inhibition at 5[18] |
Visualizing the Landscape of PI3K Inhibition
To better understand the context of this comparative analysis, the following diagrams illustrate the PI3K signaling pathway, a typical experimental workflow for evaluating inhibitors, and the logical evolution of PI3K inhibitor development.
Figure 1: The PI3K/AKT/mTOR signaling pathway and the point of intervention for PI3K inhibitors.
Figure 2: A generalized experimental workflow for evaluating the biochemical and cellular activity of PI3K inhibitors.
Figure 3: The logical evolution of PI3K inhibitors, driven by the need for improved safety and efficacy.
Experimental Protocols
In Vitro PI3K Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against each of the four Class I PI3K isoforms (p110α, p110β, p110δ, p110γ).
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the inhibitor in an appropriate assay buffer.
-
Reconstitute recombinant human PI3K enzymes (e.g., p110α/p85α, p110β/p85α, p110γ, p110δ/p85α) in kinase dilution buffer.
-
Prepare the lipid substrate solution, typically containing phosphatidylinositol-4,5-bisphosphate (PIP2).
-
Prepare the ATP solution in the kinase assay buffer.
-
-
Assay Procedure:
-
Add a small volume of the diluted inhibitor or vehicle control (DMSO) to the wells of a low-volume 384-well plate.
-
Add the diluted PI3K enzyme solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding a mixture of the PIP2 substrate and ATP.
-
Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the product (phosphatidylinositol-3,4,5-trisphosphate, PIP3) using HTRF detection reagents according to the manufacturer's protocol.
-
-
Data Analysis:
-
The HTRF signal is typically inversely proportional to the amount of PIP3 produced.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Western Blot for Phosphorylated AKT (p-AKT Ser473)
This immunoassay is used to assess the effect of a PI3K inhibitor on the downstream signaling cascade within cells.
Objective: To determine the concentration-dependent effect of an inhibitor on the phosphorylation of AKT at Serine 473, a key biomarker of PI3K pathway activation.
Methodology:
-
Cell Culture and Treatment:
-
Plate cancer cells at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight.
-
Treat the cells with various concentrations of the PI3K inhibitor or vehicle control (DMSO) for a specified time (e.g., 2 hours).
-
In some experimental setups, cells are stimulated with a growth factor (e.g., IGF-1) to activate the PI3K pathway prior to or concurrently with inhibitor treatment.
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein.
-
Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
-
Immunoblotting:
-
Normalize the protein concentration of all samples.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated AKT (p-AKT Ser473) overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total AKT and a housekeeping protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software to determine the relative levels of p-AKT.
-
Conclusion
The evolution from pan-PI3K inhibitors like this compound to a diverse arsenal of newer generation, highly selective inhibitors represents a significant advancement in the field of targeted cancer therapy. The data presented in this guide clearly demonstrates the increased potency and isoform selectivity of these newer agents. This enhanced specificity holds the promise of improved therapeutic indices, with the potential for greater efficacy in molecularly defined patient populations and a more manageable safety profile. The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation and development of novel PI3K inhibitors, with the ultimate goal of translating these scientific advancements into improved outcomes for patients.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K inhibitors are finally coming of age - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. First-in-human phase I study of copanlisib (BAY 80-6946), an intravenous pan-class I phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors and non-Hodgkin's lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The phosphoinositide-3-kinase (PI3K)-delta and gamma inhibitor, IPI-145 (Duvelisib), overcomes signals from the PI3K/AKT/S6 pathway and promotes apoptosis in CLL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-specific Inhibitor, with Letrozole in ER+/HER2-Negative Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of TG100713: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of a kinase inhibitor is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comprehensive assessment of the specificity of TG100713, a potent phosphoinositide 3-kinase (PI3K) inhibitor, against its primary targets and explores the broader implications for its use in research.
TG100713 is a well-characterized inhibitor of the class I PI3K family of lipid kinases. This family plays a crucial role in a multitude of cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The dysregulation of the PI3K signaling pathway is a hallmark of many human cancers and inflammatory diseases, making its components attractive targets for therapeutic intervention.
Primary Target Specificity of TG100713
TG100713 exhibits potent inhibitory activity against the four isoforms of class I PI3K, with varying degrees of selectivity. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, demonstrate a preference for the δ and γ isoforms.
| Kinase Target | IC50 (nM) |
| PI3Kδ | 24[1] |
| PI3Kγ | 50[1] |
| PI3Kα | 165[1] |
| PI3Kβ | 215[1] |
Table 1: Inhibitory activity of TG100713 against PI3K isoforms. Data represents the concentration of TG100713 required to inhibit 50% of the kinase activity in biochemical assays.
This preferential inhibition of the δ and γ isoforms, which are primarily expressed in hematopoietic cells and are key mediators of inflammatory and immune responses, has positioned TG100713 as a valuable tool for studying the roles of these specific PI3K isoforms in various physiological and pathological contexts.
Broader Kinase Specificity Profile
A comprehensive assessment of a kinase inhibitor's specificity requires screening against a broad panel of kinases, often referred to as a "kinome scan." This allows for the identification of potential off-target interactions that could contribute to the compound's overall cellular effects.
Experimental Protocols
The determination of kinase inhibitor specificity and potency relies on robust and reproducible experimental protocols. The following section details a generalized methodology for assessing the inhibitory activity of a compound like TG100713 using a widely accepted biochemical assay.
ADP-Glo™ Kinase Assay for IC50 Determination
The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity, and its reduction in the presence of an inhibitor allows for the determination of the IC50 value.
Materials:
-
Purified recombinant kinase (e.g., PI3Kδ, γ, α, or β)
-
Kinase-specific substrate (e.g., phosphatidylinositol-4,5-bisphosphate (PIP2))
-
TG100713 or other test compounds
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of TG100713 in 100% DMSO.
-
Perform a serial dilution of the stock solution in kinase assay buffer to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add the following components in order:
-
Diluted TG100713 or vehicle control (DMSO in assay buffer).
-
Kinase enzyme solution.
-
Substrate/ATP mixture to initiate the reaction.
-
-
The final reaction volume is typically 5-10 µL.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the PI3K Signaling Pathway
To understand the context in which TG100713 exerts its effects, it is helpful to visualize the PI3K signaling pathway. The following diagram illustrates the central role of PI3K in relaying signals from cell surface receptors to downstream effectors that control various cellular functions.
Figure 1. Simplified PI3K Signaling Pathway.
Conclusion
References
Reproducibility of Published Results Using TG 100713: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the phosphoinositide 3-kinase (PI3K) inhibitor, TG 100713, with a focus on the reproducibility of experimental results. This compound is a pan-PI3K inhibitor, demonstrating activity against multiple isoforms of the enzyme. This document summarizes key experimental findings, provides detailed protocols for relevant assays, and includes visualizations of associated signaling pathways and workflows to aid researchers in designing and interpreting their own studies.
Data Presentation
In Vitro Efficacy of this compound and Comparator PI3K Inhibitors
The following table summarizes the in vitro inhibitory activity of this compound and other relevant PI3K inhibitors against various PI3K isoforms. This data is crucial for understanding the inhibitor's selectivity profile and for comparing its potency with alternative compounds.
| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) | Reference |
| This compound | 165 | 215 | 24 | 50 | [1] |
| TG100-115 | >1000 | >1000 | 235 | 83 | [1] |
| LY294002 | - | - | - | - | [2] |
| MK-2206 (Akt inhibitor) | - | - | - | - | [2] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 indicates greater potency.
Effects of this compound on Cellular Processes
This table outlines the observed effects of this compound in various cell-based assays as reported in published literature. These findings provide insights into the functional consequences of PI3K inhibition by this compound.
| Cellular Process | Cell Line | This compound Concentration | Observed Effect | Reference |
| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | No effect on VEGF-induced proliferation | [1] |
| MMP-7 Secretion | Oesophageal Adenocarcinoma (OE33) | Not specified | Inhibition of MMP-7 secretion | [2] |
| Mirk/dyrk1B Kinase Upregulation | Pancreatic Cancer Cells (Panc1) | 0.1 - 10 µM | Up to 2-fold increase in Mirk protein levels | [3][4] |
| STAT3 Ser727 Phosphorylation | - | Not specified | No effect on LPS-induced phosphorylation | [5] |
Experimental Protocols
Cell Viability and Proliferation Assay
This protocol is a general guideline for assessing the effect of this compound on the proliferation of endothelial cells, as referenced in the comparative study with TG100-115.
1. Cell Culture:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate media supplemented with growth factors.
-
Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in cell culture media to achieve the desired final concentrations.
-
Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
3. Proliferation Assessment (e.g., using MTT or WST-1 assay):
-
Add the proliferation reagent (e.g., MTT or WST-1) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent by metabolically active cells.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
4. Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability or proliferation.
-
Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
Western Blot Analysis of PI3K Pathway Downstream Effectors
This protocol outlines the general steps to investigate the effect of this compound on the phosphorylation status of downstream targets in the PI3K/Akt signaling pathway.
1. Cell Lysis:
-
Plate and treat cells with this compound as described in the proliferation assay protocol.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of downstream targets (e.g., p-Akt, Akt, p-S6, S6) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein for each sample.
In Vivo Xenograft Tumor Model
This is a generalized protocol for evaluating the in vivo efficacy of this compound in a tumor xenograft model. Specific details will need to be optimized based on the cancer cell line and mouse strain used.
1. Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
Inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) subcutaneously into the flank of each mouse.
2. Tumor Growth and Treatment:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare a formulation of this compound for in vivo administration (e.g., in a solution of PEG, Tween 80, and saline).
-
Administer this compound or vehicle control to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
3. Efficacy Evaluation:
-
Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
4. Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Perform statistical analysis to determine if there is a significant difference in tumor growth between the this compound-treated group and the control group.
Mandatory Visualization
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
References
- 1. Phosphoinositide 3-kinase γ/δ inhibition limits infarct size after myocardial ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gut.bmj.com [gut.bmj.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Mirk/dyrk1B kinase is upregulated following inhibition of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAT3 serine phosphorylation is required for TLR4 metabolic reprogramming and IL-1β expression - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action for TG 100713: A Comparative Guide to Control Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for designing and interpreting control experiments to validate the mechanism of action of TG 100713, a potent phosphoinositide 3-kinase (PI3K) inhibitor. By objectively comparing its performance with alternative PI3K inhibitors and employing rigorous experimental protocols, researchers can confidently elucidate its specific effects on the PI3K/Akt/mTOR signaling pathway.
Introduction to this compound and the PI3K Pathway
This compound is a small molecule inhibitor targeting the PI3K family of lipid kinases.[1] The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in various cancers, making it a prime target for therapeutic intervention. This compound exhibits inhibitory activity against multiple PI3K isoforms, with a preference for the delta (δ) and gamma (γ) isoforms.[1] Understanding its precise mechanism of action requires a series of well-controlled experiments to confirm its on-target effects and differentiate them from potential off-target activities.
Comparative Analysis of PI3K Inhibitors
To effectively validate the mechanism of this compound, it is essential to compare its activity with other well-characterized PI3K inhibitors. This guide utilizes two such comparators:
-
Idelalisib (PI3Kδ selective inhibitor): This compound provides a benchmark for the effects of specifically inhibiting the PI3Kδ isoform.[2][3][4]
-
Pictilisib (pan-PI3K inhibitor): As an inhibitor of all Class I PI3K isoforms, Pictilisib serves as a control for the broader effects of pan-PI3K inhibition.[5][6]
Table 1: Comparative Inhibitory Activity (IC50, nM) of PI3K Inhibitors
| Compound | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | Reference |
| This compound | 165 | 215 | 50 | 24 | [1] |
| Idelalisib | 8600 | 4000 | 2100 | 19 | [2] |
| Pictilisib | 3 | 33 | 75 | 3 | [7] |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50% in a biochemical assay. Lower values indicate greater potency.
Key Control Experiments and Protocols
The following experiments are fundamental for validating the mechanism of action of this compound.
In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified PI3K isoforms.
Objective: To determine the IC50 values of this compound and comparator compounds against each PI3K isoform.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and comparator inhibitors in DMSO.
-
Reconstitute recombinant human PI3K enzymes (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ) in an appropriate kinase buffer.
-
Prepare the lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), in the kinase buffer.
-
Prepare an ATP solution in the kinase buffer.
-
-
Assay Procedure:
-
Add serially diluted inhibitors or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add the diluted PI3K enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™). The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot Analysis of Downstream Signaling
This experiment assesses the impact of this compound on the phosphorylation of key downstream effectors in the PI3K pathway, such as Akt.
Objective: To confirm that this compound inhibits the PI3K signaling cascade in a cellular context.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., a cancer cell line with a known constitutively active PI3K pathway) to 70-80% confluency.
-
Treat the cells with various concentrations of this compound, comparator inhibitors, or a vehicle control (DMSO) for a predetermined time (e.g., 2 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (p-Akt) at a key activation site (e.g., Ser473).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Akt.
-
-
Data Analysis:
-
Quantify the band intensities for p-Akt and total Akt using densitometry software.
-
Normalize the p-Akt signal to the total Akt signal for each sample to determine the relative level of Akt phosphorylation.
-
Cell Proliferation Assay
This assay evaluates the functional consequence of PI3K inhibition by measuring the effect of this compound on cell growth.
Objective: To determine the anti-proliferative activity of this compound in cancer cell lines.
Experimental Protocol:
-
Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well plate at an appropriate density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound, comparator inhibitors, or a vehicle control (DMSO).
-
-
Proliferation Measurement:
-
Incubate the cells for 72 hours.
-
Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Visualizing Key Concepts
To further clarify the experimental design and the underlying biological pathways, the following diagrams are provided.
Caption: The PI3K/Akt/mTOR signaling pathway and the point of intervention for this compound.
Caption: General experimental workflow for validating the mechanism of action of this compound.
Caption: Logical relationship of control experiments for validating the mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Pictilisib | Apoptosis | PI3K | Autophagy | TargetMol [targetmol.com]
Safety Operating Guide
Navigating the Safe Disposal of TG 100713: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of TG 100713, a potent phosphoinositide 3-kinase (PI3K) inhibitor.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to be equipped with the appropriate personal protective equipment (PPE) to minimize exposure risks. The type of protective equipment should be selected based on the concentration and amount of the substance being handled.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile) | Prevents skin contact. |
| Skin Protection | Laboratory coat, long-sleeved clothing | Minimizes the risk of skin exposure. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. | Reduces the risk of inhalation. |
In the event of a spill, immediately clear the area of all personnel and move upwind. Control personal contact with the substance using the prescribed PPE. Prevent the spillage from entering drains, sewers, or water courses. For minor spills, clean up immediately using dry procedures to avoid generating dust. For major spills, alert the appropriate emergency services.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and identifying information for this compound.
| Property | Value |
| CAS Number | 925705-73-3 |
| Molecular Formula | C₁₂H₁₀N₆O |
| Molecular Weight | 254.25 g/mol |
| Physical State | Solid |
| IC₅₀ Values | PI3Kδ: 24 nM, PI3Kγ: 50 nM, PI3Kα: 165 nM, PI3Kβ: 215 nM[1] |
Experimental Protocols: Proper Disposal Procedures for this compound
The proper disposal of this compound, as with many specialized chemical compounds, requires a systematic approach to waste segregation, containment, and labeling. The following protocol is based on best practices for the disposal of hazardous chemical waste, particularly for potent enzyme inhibitors and pyrimidine derivatives.[2][3]
I. Waste Segregation and Collection
-
Solid Waste :
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed waste container.[2]
-
All disposables that have come into direct contact with the compound, such as weigh boats, pipette tips, and contaminated gloves, must be collected in a designated, sealed hazardous waste bag or container.[2][4]
-
-
Liquid Waste :
-
Empty Containers :
-
A container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.
-
The rinsate from this process must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing and air-drying in a ventilated area (e.g., a chemical fume hood), the container may be disposed of in the regular trash or recycled, depending on institutional policies.
-
II. Container Selection and Management
-
Choose Compatible Containers : Waste must be stored in containers made of a material compatible with the chemical and any solvents. For solid waste, a clearly labeled, sealable plastic bag or a lined, puncture-proof container is appropriate. Liquid waste should be stored in a tightly sealed, compatible container.
-
Secondary Containment : Utilize secondary containment to prevent the spread of material in case of a leak.
III. Labeling
-
Clear and Accurate Labeling : All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The approximate concentration and quantity of the waste.
-
The date when the waste was first added to the container.
-
The location of origin (e.g., laboratory, room number).
-
The name and contact information of the principal investigator.
-
Appropriate hazard pictograms.
-
IV. Storage
-
Store waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory, away from general traffic.[2]
-
Ensure containers are kept closed except when adding waste.
V. Arranging for Disposal
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.[2]
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps involved in the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling TG 100713
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides crucial safety protocols and logistical plans for the phosphoinositide 3-kinase (PI3K) inhibitor, TG 100713. Adherence to these guidelines is essential for personal safety and maintaining a secure laboratory environment.
Compound Identification and Hazards:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 925705-73-3[1] |
| Molecular Formula | C12H10N6O[1] |
| Molecular Weight | 254.25 g/mol [1] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1] |
| Signal Word | Warning[1] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are recommended. Double gloving (chemotherapy-grade) is best practice when handling the compound.[2] Gloves should be inspected for tears or punctures before and during use. |
| Eye Protection | Safety glasses or goggles | Must include side shields to protect against splashes.[2][3] |
| Body Protection | Laboratory coat or gown | A disposable gown is preferred to prevent contamination of personal clothing.[2] If a reusable lab coat is used, it must be professionally laundered. |
| Respiratory Protection | Respirator | An N95 respirator or higher should be used when handling the powdered form of the compound to avoid inhalation of dust.[2] |
| Face Protection | Face shield | A face shield should be worn in addition to safety glasses or goggles when there is a significant risk of splashes or sprays.[2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to minimize exposure risk.
Engineering Controls:
-
All work with powdered this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a biological safety cabinet.[2][3]
-
An eyewash station and safety shower must be readily accessible.[3]
Procedural Steps:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by laying down a disposable absorbent bench protector to contain any potential spills.[2]
-
Weighing: Use a dedicated and calibrated scale for weighing the powdered compound.
-
Dissolving: When dissolving the compound, add the solvent slowly to the powder to prevent splashing.[2] Information on solubility in various solvents is critical for preparing stock solutions.
-
Storage: this compound should be stored in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] The recommended storage temperature is 4°C.[1] For stock solutions, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[4]
Disposal Plan
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste. Adherence to institutional, local, and national regulations is mandatory.
Waste Segregation and Collection:
-
Solid Waste: Unused or expired this compound powder should be collected in its original container or a clearly labeled, sealed waste container.[3] All disposables that have come into direct contact with the compound, such as weigh boats, pipette tips, and contaminated gloves, must be collected in a designated, sealed hazardous waste bag or container.[3]
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible hazardous waste container.[3] Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3]
-
Empty Containers: The first rinse of an empty container must be collected and disposed of as hazardous waste.[5] For highly toxic chemicals, it is recommended to collect the first three rinses.[5]
Labeling and Storage of Waste:
-
All waste containers must be accurately and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any solvents used.[3][5]
-
Store waste containers in a designated satellite accumulation area within the laboratory, ensuring containers are kept closed except when adding waste.[3]
-
Use secondary containment for liquid hazardous waste to prevent spills.[5]
Waste Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.[3][5] Never dispose of this compound down the drain or in regular trash.[3][5]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
